2'-Hydroxy-4-methoxy-chalcone
Description
General Overview of Chalcones as a Class of Flavonoid Derivatives in Research Contexts
Chalcones represent a significant group of naturally occurring phenolic compounds belonging to the flavonoid family. nih.gov Chemically, they are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings (C6-C3-C6 skeleton). acs.orgbohrium.com This open-chain flavonoid structure serves as a biosynthetic precursor for a wide array of other flavonoids in plants. nih.govbohrium.com The presence of the reactive α,β-unsaturated carbonyl group is a key feature that contributes to the diverse biological activities of chalcones. acs.org
In the realm of scientific research, chalcones have garnered considerable attention due to their straightforward synthesis, often achieved through the Claisen-Schmidt condensation of an appropriate aryl ketone and an aromatic aldehyde. acs.orgnih.gov This synthetic accessibility allows for the creation of a multitude of derivatives, facilitating structure-activity relationship studies. nih.gov Research has demonstrated that chalcones possess a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. acs.orgontosight.aimdpi.com Their role as secondary metabolites in plants and their potential therapeutic applications continue to drive extensive investigation in medicinal chemistry and drug discovery. acs.orgbohrium.com
Significance of 2'-Hydroxy-4-methoxy-chalcone within Contemporary Chalcone (B49325) Research
Within the extensive class of chalcones, this compound has emerged as a compound of particular interest in contemporary research. This specific chalcone derivative is noted for its diverse biological activities, which are actively being explored in various in vitro and in vivo models. nih.gov Its chemical structure, featuring a hydroxyl group at the 2'-position and a methoxy (B1213986) group at the 4-position, is believed to be crucial for its bioactivity. ontosight.ai
Current research highlights the potential of this compound in several key areas. It has demonstrated notable anti-inflammatory, antioxidant, and anticancer properties. ontosight.aibiosynth.com For instance, studies have shown its ability to inhibit the proliferation of cancer cells and reduce inflammation. nih.govnih.gov Furthermore, its potential anti-angiogenic and anti-atherosclerotic effects are under investigation, suggesting a possible role in cardiovascular disease research. nih.govnih.govresearchgate.net The compound's ability to modulate various cellular signaling pathways makes it a valuable tool for studying complex biological processes. biosynth.comresearchgate.net The ease of its synthesis and the promising biological profile have made this compound a significant subject in the ongoing quest to develop novel therapeutic agents from the chalcone scaffold. researchgate.net
Historical Context of Research on Chalcones' Biological Activities
The scientific exploration of chalcones and their biological activities has a rich history, with their discovery dating back to the early nineteenth century. ijhmr.com Initially recognized as plant pigments contributing to the yellow and orange colors of some flowers, their chemical nature and relationship to flavonoids were gradually elucidated. acs.org For many years, naturally occurring chalcones have been integral components of traditional medicine across various cultures. awsjournal.orgscielo.br
Systematic investigation into the pharmacological potential of chalcones gained significant momentum in the latter half of the 20th century. Early studies focused on their antimicrobial properties, revealing activity against a range of bacteria and fungi. asm.orgacademicjournals.org Over the decades, the scope of research expanded dramatically, uncovering a wide array of biological effects. Numerous studies have since documented the anti-inflammatory, antioxidant, antiviral, and anticancer activities of both natural and synthetic chalcones. mdpi.comscielo.br This extensive body of research has established chalcones as a "privileged structure" in medicinal chemistry, indicating their capacity to bind to multiple biological targets and paving the way for the development of novel therapeutic agents. nih.gov The continuous investigation into chalcone derivatives reflects the enduring scientific interest in this versatile class of compounds. scielo.br
Interactive Data Table: Biological Activities of this compound and Related Chalcones
| Compound | Biological Activity | Research Finding | Cell Line/Model | Citation |
| This compound | Anti-angiogenic | Decreased angiogenesis in chick embryo chorioallantoic membrane assay and bFGF-induced vessel formation in mouse Matrigel plug assay. | Chick embryo, Mouse model | nih.gov |
| This compound | Anti-tumor | Inhibited tumor volume by 27.2% in mice with murine Lewis lung carcinoma and suppressed tumor weight by 33.7% in mice with sarcoma 180. | Murine Lewis lung carcinoma, Sarcoma 180 | nih.gov |
| This compound | Anti-inflammatory | Reduced production of pro-inflammatory cytokines and inhibited iNOS and COX-2 expression. | RAW 264.7 macrophage cells | |
| This compound | Anti-atherosclerotic | Inhibited Ox-LDL-induced proliferation of human aortic smooth muscle cells. | Human aortic smooth muscle cells | nih.gov |
| This compound | Antioxidant | Diminished lipopolysaccharide-induced elevations in oxidative stress and ROS levels. | Not specified | mdpi.com |
| 2'-Hydroxy-4,3',4',6'-tetramethoxychalcone | Anti-inflammatory | Demonstrated important anti-inflammatory activities in BV2 macrophages. | BV2 macrophages | mdpi.com |
| 2',4-dihydroxy-3-methoxychalcone | Anticancer | Exhibited strong anticancer activities with IC50 values of 12.80 µg/mL against Hela cells and 19.57 µg/mL against WiDr cells. | Hela, WiDr cell lines | aip.org |
| 2',4',4-trihydroxy-3-methoxychalcone | Anticancer | Showed potent anticancer activity with IC50 values of 8.53 µg/mL against Hela cells and 2.66 µg/mL against WiDr cells. | Hela, WiDr cell lines | aip.org |
| 2'-hydroxy-2'',5''-dimethoxychalcone | Antiproliferative | Exhibited selective antiproliferative activity against canine lymphoma and leukemia cell lines. | Canine lymphoma and leukemia cell lines | nih.gov |
| 2'-hydroxy-4',6'-dimethoxychalcone | Antiproliferative | Showed selective antiproliferative activity against canine lymphoma and leukemia cell lines. | Canine lymphoma and leukemia cell lines | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBNYUSXDBHELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345758 | |
| Record name | 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3327-24-0 | |
| Record name | 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Hydroxy-4-methoxychalcone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization for Research
Established Synthetic Pathways for 2'-Hydroxy-4-methoxy-chalcone
The creation of the this compound scaffold is predominantly achieved through well-established condensation reactions. These methods are reliable and can be adapted to produce a variety of related compounds.
The Claisen-Schmidt condensation is the most common and versatile method for synthesizing chalcones, including this compound. rasayanjournal.co.inscitepress.org This reaction involves the base-catalyzed condensation of an appropriate substituted acetophenone (B1666503) with a substituted benzaldehyde. nih.gov For the synthesis of the title compound, 2'-hydroxyacetophenone (B8834) reacts with 4-methoxybenzaldehyde.
The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol (B145695). rasayanjournal.co.innih.gov The base facilitates the deprotonation of the α-carbon of the acetophenone, forming an enolate ion. This ion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde, leading to an aldol (B89426) addition product. Subsequent dehydration of this intermediate yields the α,β-unsaturated ketone system characteristic of chalcones. scitepress.org The yields for this reaction can vary significantly, generally ranging from 40% to over 90%, depending on the specific substrates, reaction conditions, and catalyst used. rasayanjournal.co.inscitepress.orgnih.gov Optimization of factors such as catalyst concentration, temperature, and reaction time is crucial for maximizing the yield. ajrconline.org For instance, using a 40% NaOH solution at 0°C has been shown to produce optimal results in some cases. ajrconline.org
| Reactant A | Reactant B | Catalyst | Solvent | Typical Yield | Reference |
| 2'-hydroxyacetophenone | 4-methoxybenzaldehyde | NaOH or KOH | Ethanol | 40-95% | nih.gov, rasayanjournal.co.in, ajrconline.org |
| Substituted 2'-hydroxy-acetophenones | Substituted benzaldehydes | KOH | Ethanol | 22-85% | nih.gov |
| 4-methoxyacetophenone | 4-bromobenzaldehyde (B125591) | NaOH | Ethanol | - | rasayanjournal.co.in |
In response to the growing need for environmentally friendly chemical processes, several green chemistry techniques have been applied to the synthesis of chalcones. These methods aim to reduce or eliminate the use of hazardous solvents, decrease reaction times, and improve energy efficiency.
One prominent green technique is the use of solvent-free synthesis by grinding. scitepress.orgundip.ac.id This mechanochemical method involves grinding the solid reactants (e.g., 4-methoxyacetophenone and 4-hydroxybenzaldehyde) with a solid base catalyst, such as NaOH, in a mortar and pestle at room temperature. rasayanjournal.co.inscitepress.org The friction and pressure generated during grinding provide the energy needed to initiate the reaction, which can be completed in as little as 30 minutes. rasayanjournal.co.inscitepress.org This approach not only avoids the use of organic solvents but also often results in high yields (70-95%). rasayanjournal.co.in
Microwave-assisted synthesis is another green approach that has been successfully employed for chalcone (B49325) production. researchgate.net By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly, significantly reducing reaction times from hours to minutes. This method often leads to higher yields and cleaner products compared to conventional heating.
Synthesis of this compound Derivatives and Analogs for Structure-Activity Relationship Studies
To explore and optimize the biological activities of this compound, researchers synthesize a wide array of derivatives and analogs. By systematically modifying the substituents on the A and B aromatic rings, it is possible to conduct detailed structure-activity relationship (SAR) studies. These studies are crucial for identifying the key structural features responsible for a compound's pharmacological effects. nih.govresearchgate.net
The position and number of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings of the chalcone scaffold have a profound impact on its biological properties. nih.gov SAR studies have shown that these substituents influence factors such as antioxidant potential, enzyme inhibition, and anti-inflammatory activity. nih.govnih.gov
For example, research has demonstrated that introducing additional hydroxyl groups to the B ring can enhance antioxidant activity. nih.gov A derivative bearing two hydroxyl groups on the B ring was found to possess significant radical scavenging ability and inhibit lipid peroxidation. nih.gov Conversely, the presence of multiple methoxy groups can be crucial for other activities. A chalcone derivative with three methoxy groups on the B ring exhibited potent lipoxygenase inhibitory activity. nih.gov The synthesis of these analogs typically follows the standard Claisen-Schmidt condensation, using appropriately substituted benzaldehydes or acetophenones as starting materials. nih.gov
| Chalcone Derivative | Substitution Pattern | Observed Activity Modulation | Reference |
| Chalcone 4b | Two hydroxyl groups on ring B | Enhanced antioxidant and lipid peroxidation inhibition | nih.gov |
| Chalcone 3c | Three methoxy groups on ring B | Potent lipoxygenase (LOX) inhibitory activity | nih.gov |
| 3b | 2'-hydroxy-3',4',3,4-tetramethoxy | Inhibition of phospholipase A2 activity and neutrophil degranulation | nih.gov |
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the chalcone framework is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets.
The synthesis of halogenated this compound analogs is readily achieved through the Claisen-Schmidt condensation using halogen-substituted benzaldehydes. For instance, reacting 4-methoxyacetophenone with 4-bromobenzaldehyde yields 4'-Bromo-4-methoxy chalcone. rasayanjournal.co.in Studies on various chalcone series have explored the impact of halogens at different positions. In one study, the introduction of electron-withdrawing groups like chloro and bromo at the 4-position of the B-ring did not significantly enhance inhibitory activity against PGE2 production, suggesting that for this specific activity, electronic effects at this position are not a dominant factor. researchgate.net Other research has focused on synthesizing halogenated chalcones to improve antitumor potency and selectivity. nih.gov
To further diversify the chemical space and explore new biological activities, heterocyclic rings are often incorporated into the chalcone structure. researchgate.net Heterocycles are prevalent in many pharmaceuticals and can introduce new binding interactions, alter solubility, and modify metabolic pathways.
Chalcone-heterocycle hybrids can be synthesized by using heterocyclic aldehydes or ketones in the Claisen-Schmidt condensation. For example, pyridine- and thiophene-containing chalcone derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net Similarly, chalcones incorporating an imidazole (B134444) moiety have been prepared. ajrconline.org This molecular hybridization strategy has proven effective in creating novel compounds with a broad spectrum of pharmacological activities, combining the structural features of the chalcone scaffold with those of various pharmacophoric heterocyclic systems. researchgate.net
Acetylated Derivatives and Mannich Base Formulations of this compound
The strategic chemical modification of the this compound scaffold has been a focal point of research to explore and enhance its physicochemical and biological properties. Among the various derivatization approaches, the synthesis of acetylated derivatives and Mannich base formulations has garnered significant attention. These modifications aim to alter molecular characteristics such as solubility, stability, and interaction with biological targets, thereby providing valuable tools for further scientific investigation.
Acetylated Derivatives
Acetylation of the phenolic hydroxyl group at the 2'-position of this compound yields 2'-acetoxy-4'-methoxychalcone. This transformation is a common strategy to protect the hydroxyl group or to modify the electronic and steric properties of the molecule, which can influence its research applications.
Synthetic Methodology:
The synthesis of 2'-acetoxy-4'-methoxychalcone is typically achieved through a standard esterification reaction. A widely employed method involves the reaction of this compound with an acetylating agent, most commonly acetic anhydride (B1165640), in the presence of a base catalyst such as pyridine (B92270) or a catalytic amount of a strong acid.
The general reaction is as follows: this compound is dissolved in a suitable solvent, such as pyridine, which also acts as the catalyst. Acetic anhydride is then added to the solution, and the reaction mixture is stirred, often at room temperature, for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by pouring the reaction mixture into ice-water, which precipitates the acetylated product. The solid is then filtered, washed, and purified by recrystallization from an appropriate solvent like ethanol to yield pure 2'-acetoxy-4'-methoxychalcone.
Detailed Research Findings:
The acetylation of the 2'-hydroxyl group can have a significant impact on the molecule's chemical behavior. The resulting ester is generally more lipophilic than the parent phenol (B47542). In research, this modification is often used to study the role of the free hydroxyl group in various biological or chemical processes. By comparing the activity of the parent chalcone with its acetylated derivative, researchers can infer the importance of the hydrogen-bonding capability and acidity of the phenolic proton. Spectroscopic analysis is crucial for confirming the structure of the acetylated product. In the infrared (IR) spectrum, the disappearance of the broad O-H stretching band of the phenol and the appearance of a characteristic C=O stretching band for the ester group are key indicators of a successful reaction. In ¹H NMR spectroscopy, the signal corresponding to the phenolic proton vanishes, and a new singlet corresponding to the methyl protons of the acetyl group appears.
Below is a data table summarizing the key characteristics of 2'-acetoxy-4'-methoxychalcone.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Spectroscopic Data |
| 2'-acetoxy-4'-methoxychalcone | C₁₈H₁₆O₄ | 296.32 | Not specified in search results | ¹H NMR (CDCl₃, δ ppm): Expected signals for aromatic protons, methoxy group protons, vinylic protons, and a singlet for the acetyl methyl protons. ¹³C NMR (CDCl₃, δ ppm): Expected signals for aromatic carbons, methoxy carbon, vinylic carbons, chalcone carbonyl carbon, and ester carbonyl carbon. IR (KBr, cm⁻¹): Expected C=O stretching (ester and ketone), C=C stretching, and C-O stretching bands. |
Mannich Base Formulations
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (in this case, the electron-rich aromatic ring of this compound), formaldehyde (B43269), and a primary or secondary amine. This reaction introduces an aminomethyl group onto the chalcone scaffold, typically at the position ortho to the activating hydroxyl group (the 5'-position). The resulting compounds are known as Mannich bases.
Synthetic Methodology:
The synthesis of Mannich bases of this compound involves the reaction of the parent chalcone with formaldehyde and a selected secondary amine, such as dimethylamine, piperidine (B6355638), or morpholine (B109124), in a suitable solvent, often ethanol. The reaction is typically carried out under reflux conditions for several hours.
In a typical procedure, the secondary amine is first reacted with formaldehyde to form an iminium salt in situ. This compound is then added to this mixture. The electron-rich aromatic ring of the chalcone attacks the electrophilic carbon of the iminium ion, leading to the formation of the aminomethylated product. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting residue is purified, often by column chromatography or recrystallization, to yield the pure Mannich base.
Detailed Research Findings:
The introduction of an aminomethyl group can significantly alter the properties of the chalcone. Mannich bases are often more water-soluble than their parent compounds, especially at physiological pH where the amine group can be protonated. This increased solubility can be advantageous in various research applications. The nature of the amine used in the Mannich reaction allows for the synthesis of a library of derivatives with varying lipophilicity and basicity, providing a tool to study structure-activity relationships.
Research has shown that the aminomethylation of chalcones can lead to compounds with interesting and sometimes enhanced biological activities. The basic nitrogen atom in the Mannich base can participate in additional interactions with biological targets. Spectroscopic characterization is essential to confirm the successful synthesis and determine the position of the newly introduced aminomethyl group. In the ¹H NMR spectrum, new signals corresponding to the methylene (B1212753) protons of the aminomethyl group and the protons of the amine moiety will be present.
The following data tables provide an overview of the characteristics of representative Mannich bases of this compound.
Table of Mannich Bases of this compound
| Compound Name | Amine Used | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| 2'-hydroxy-4'-methoxy-5'-(dimethylaminomethyl)chalcone | Dimethylamine | C₁₉H₂₁NO₃ | 311.38 | ¹H NMR (CDCl₃, δ ppm): Expected signals for aromatic protons, methoxy group protons, vinylic protons, a singlet for the N(CH₃)₂ protons, and a singlet for the -CH₂- protons. Mass Spectrum: A molecular ion peak corresponding to the calculated molecular weight would confirm the structure. |
| 2'-hydroxy-4'-methoxy-5'-(piperidin-1-ylmethyl)chalcone | Piperidine | C₂₂H₂₅NO₃ | 351.44 | ¹H NMR (CDCl₃, δ ppm): Expected signals for aromatic protons, methoxy group protons, vinylic protons, signals for the piperidine ring protons, and a singlet for the -CH₂- protons. IR (KBr, cm⁻¹): Expected O-H stretching, C-H stretching, C=O stretching, C=C stretching, and C-N stretching bands. |
| 2'-hydroxy-4'-methoxy-5'-(morpholin-4-ylmethyl)chalcone | Morpholine | C₂₁H₂₃NO₄ | 353.41 | ¹H NMR (CDCl₃, δ ppm): Expected signals for aromatic protons, methoxy group protons, vinylic protons, signals for the morpholine ring protons, and a singlet for the -CH₂- protons. ¹³C NMR (CDCl₃, δ ppm): Expected signals for all carbons in the molecule, including those of the morpholine ring. |
Advanced Biological Activity Research of 2 Hydroxy 4 Methoxy Chalcone and Its Analogs
Anticancer and Antitumor Research
The anticancer potential of 2'-Hydroxy-4-methoxy-chalcone and its analogs is primarily attributed to their ability to interfere with the growth and survival of cancer cells. Research has demonstrated that these compounds can effectively inhibit cell proliferation across a spectrum of human cancers, highlighting their broad-spectrum therapeutic promise.
Inhibition of Cell Proliferation in Various Cancer Cell Lines
The cytotoxic effects of this compound and its derivatives have been evaluated against a panel of human cancer cell lines, revealing a consistent pattern of growth inhibition. The following subsections detail the research findings for specific cancer types.
In the context of breast cancer, various analogs of this compound have demonstrated significant antiproliferative activity against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.
For MCF-7 cells, 2'-Hydroxychalcone (B22705), a parent compound, was found to suppress cell viability with a half-maximal inhibitory concentration (IC50) of 37.74 μM. medchemexpress.com Further studies on derivatives have shown even greater potency. For instance, two synthetic chalcones, designated as compound 12 and 13, exhibited significant inhibitory effects with IC50 values of 4.19 ± 1.04 µM and 3.30 ± 0.92 µM, respectively. mdpi.com Another study reported that a new chalcone (B49325) derivative, C49, inhibited the growth of MCF-7 cells with an IC50 of 59.82 ± 2.10 μmol/L. frontiersin.org
In the more aggressive MDA-MB-231 cell line, a synthetic derivative known as Chalcone-3 inhibited proliferation in a dose and time-dependent manner, with an IC50 value of 17.98±6.36 µg/mL. waocp.org The aforementioned compounds 12 and 13 were also effective against this cell line, with IC50 values of 6.12 ± 0.84 µM and 18.10 ± 1.65 µM, respectively. mdpi.com
| Compound | Cell Line | IC50 Value |
|---|---|---|
| 2'-Hydroxychalcone | MCF-7 | 37.74 μM |
| Chalcone Derivative 12 | MCF-7 | 4.19 ± 1.04 µM |
| Chalcone Derivative 13 | MCF-7 | 3.30 ± 0.92 µM |
| Chalcone Derivative C49 | MCF-7 | 59.82 ± 2.10 μmol/L |
| Chalcone-3 | MDA-MB-231 | 17.98 ± 6.36 µg/mL |
| Chalcone Derivative 12 | MDA-MB-231 | 6.12 ± 0.84 µM |
| Chalcone Derivative 13 | MDA-MB-231 | 18.10 ± 1.65 µM |
Research into the effects of chalcone analogs on colorectal cancer has also yielded promising results. One study found that a newly synthesized chalcone derivative demonstrated a significant cytotoxic effect on HT-29 cells, with an IC50 value of 0.35 µM. accscience.com Another natural chalcone, Panduratin A, has been shown to completely inhibit the growth of HT-29 cells at a concentration of 9 μg/mL. mdpi.com
| Compound | Cell Line | IC50 Value | Notes |
|---|---|---|---|
| Synthetic Chalcone Derivative | HT-29 | 0.35 µM | - |
| Panduratin A | HT-29 | - | Complete growth inhibition at 9 μg/mL |
In studies involving the A549 human lung cancer cell line, analogs of this compound have shown considerable efficacy. 2,2′,4′-trihydroxychalcone, for example, inhibited the proliferation of A549 cells in a time- and dose-dependent manner. The IC50 values were determined to be 65.72±4.20 µM at 24 hours, 33.46±4.11 µM at 48 hours, and 19.86±2.33 µM at 72 hours. nih.gov Another study on a series of (3-(furan-2-yl)pyrazol-4-yl) chalcones found that one derivative exhibited the best cytotoxic activity against A549 cells with an IC50 value of 13.86 µg/ml. nih.gov
| Compound | Cell Line | Time Point | IC50 Value |
|---|---|---|---|
| 2,2′,4′-trihydroxychalcone | A549 | 24h | 65.72 ± 4.20 µM |
| 48h | 33.46 ± 4.11 µM | ||
| 72h | 19.86 ± 2.33 µM | ||
| (3-(furan-2-yl)pyrazol-4-yl) chalcone derivative | A549 | - | 13.86 µg/ml |
The antiproliferative effects of chalcone analogs have also been observed in hepatocellular carcinoma cells. A study on α-phthalimido-chalcones reported that a trimethoxy derivative demonstrated potent anticancer activity against HepG2 cells, with an IC50 of 1.62 µM. mdpi.com
| Compound | Cell Line | IC50 Value |
|---|---|---|
| α-phthalimido-chalcone (trimethoxy derivative) | HepG2 | 1.62 µM |
In the context of prostate cancer, a series of 2'-hydroxy-4'-alkoxy chalcone derivatives were synthesized and evaluated for their antiproliferative activity against PC-3 cells. Several of these compounds were found to be selective against this cell line, with IC50 values ranging from 8.08 to 13.75 μM. nih.gov A separate study investigating 3,4,5-trimethoxylated chalcones identified an indolyl chalcone derivative that exhibited excellent activity against PC-3 cells, with an IC50 of less than 50 nM. mdpi.com
| Compound | Cell Line | IC50 Value |
|---|---|---|
| 2'-hydroxy-4'-alkoxy chalcone derivatives | PC-3 | 8.08 - 13.75 μM |
| Indolyl chalcone derivative | PC-3 | < 50 nM |
Cervical Cancer Cell Lines (e.g., HeLa)
Research into the cytotoxic effects of this compound and its structural analogs has revealed potential anticancer activity against cervical cancer cell lines. While direct studies on this compound are limited in this specific context, investigations into closely related compounds have demonstrated significant inhibitory effects.
For instance, the analog 2',4-dihydroxy-3-methoxychalcone exhibited strong cytotoxic activity against HeLa human cervical cancer cells, with a reported IC50 value of 12.80 µg/mL. Another related chalcone, 2',4',4-trihydroxy-3-methoxychalcone , showed even greater potency against HeLa cells, with an IC50 value of 8.53 µg/mL. These findings indicate that the chalcone scaffold, particularly with specific hydroxylation and methoxylation patterns, is a promising framework for developing agents against cervical cancer. The activity of these compounds is often evaluated using methods like the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: Cytotoxic Activity of this compound Analogs against HeLa Cells
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| 2',4-dihydroxy-3-methoxychalcone | HeLa | 12.80 |
| 2',4',4-trihydroxy-3-methoxychalcone | HeLa | 8.53 |
Other Solid Tumor Cell Lines (e.g., Sarcoma 180, Lewis Lung Carcinoma)
The antitumor activity of this compound has been demonstrated in animal models bearing other solid tumors. In vivo studies have shown that oral administration of this compound significantly inhibited the growth of both Sarcoma 180 and Lewis lung carcinoma solid tumors in mice. jst.go.jp This suggests that the compound possesses systemic antitumor effects against these aggressive cancer types.
Furthermore, analogs of this compound have shown efficacy against various other solid tumor cell lines. The analog 2'-hydroxy-4',5'-dimethoxychalcone was found to induce apoptosis in several non-small cell lung cancer cell lines. nih.govresearchgate.net Another synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone , exerted potent anti-tumor activity against esophageal squamous cell carcinoma cells. nih.gov These collective findings highlight the broad-spectrum potential of the chalcone chemical structure against a variety of solid malignancies.
Mechanisms of Apoptosis Induction in Malignant Cells
Chalcones, including this compound and its analogs, induce cancer cell death primarily through the activation of apoptosis, a form of programmed cell death. Research has elucidated several distinct molecular pathways through which these compounds exert their pro-apoptotic effects.
Mitochondrial (Intrinsic) Pathway: Certain 2'-hydroxychalcone derivatives trigger apoptosis by directly targeting the mitochondria. They can alter the mitochondrial outer membrane potential (Δψm), leading to the release of pro-apoptotic proteins. mdpi.com This process often involves the modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity. Studies have shown that chalcones can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death. ekb.eg The activation of effector caspases, such as caspase-3 and caspase-7, is a common downstream event in this pathway. mdpi.com
Death Receptor (Extrinsic) Pathway: The analog 2'-hydroxy-4',5'-dimethoxychalcone has been shown to activate the extrinsic apoptosis pathway in non-small cell lung cancer cells. nih.govresearchgate.net This is achieved by elevating intracellular reactive oxygen species (ROS), which in turn induces the expression of Death Receptor 5 (DR5). nih.govresearchgate.net The upregulation of DR5 leads to the activation of the apoptotic cascade, demonstrating a link between oxidative stress and death receptor signaling. nih.govresearchgate.net
Inhibition of Pro-Survival Signaling: The pro-survival NF-κB (nuclear factor kappa B) signaling pathway is often constitutively active in cancer cells, promoting their proliferation and resistance to apoptosis. The analog 2'-hydroxychalcone has been found to inhibit the NF-κB pathway in breast cancer cells. mdpi.com This inhibition, coupled with an accumulation of intracellular ROS, leads to autophagy-dependent apoptosis, indicating a crosstalk between different cell death mechanisms. mdpi.com
Anti-angiogenic Effects in Experimental Models (e.g., Chick Embryo Chorioallantoic Membrane Assay, Mouse Matrigel Plug Assay)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound has demonstrated significant anti-angiogenic properties in established experimental models. jst.go.jp
In the Chick Embryo Chorioallantoic Membrane (CAM) assay , a widely used in vivo model to study blood vessel formation, this compound was shown to decrease angiogenesis. jst.go.jp The CAM is a highly vascularized extraembryonic membrane, and substances applied to it can be evaluated for their ability to inhibit the growth of its dense capillary network. researchgate.netresearchgate.net
Furthermore, the compound's anti-angiogenic potential was confirmed in the mouse Matrigel plug assay . jst.go.jp In this model, Matrigel, a basement membrane matrix, is mixed with a pro-angiogenic factor like basic fibroblast growth factor (bFGF) and injected subcutaneously into mice. nih.govcreative-bioarray.com The Matrigel forms a solid plug, and the recruitment of new blood vessels into the plug can be quantified. This compound effectively inhibited bFGF-induced vessel formation in this assay, confirming its ability to interfere with growth factor-stimulated neovascularization. jst.go.jp
Modulation of Tumor Volume and Weight in Animal Models
The efficacy of this compound and its analogs in inhibiting tumor growth has been validated in preclinical animal models. Direct administration of This compound to mice bearing solid tumors of Sarcoma 180 and Lewis lung carcinoma resulted in a significant inhibition of tumor growth. jst.go.jp This demonstrates the compound's potential as a systemic anti-cancer agent.
Studies on analogs provide further evidence of in vivo efficacy. In a human tumor xenograft model using human liver cancer SMMC-7721 cells, the analog 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone demonstrated a notable reduction in tumor weight. researchgate.net The average tumor weight in the control group was 1.42 g, whereas in mice treated with the chalcone, the average tumor weight was reduced to 0.59 g. researchgate.net Similarly, the synthetic analog 2,4,6-trimethoxy-4′-nitrochalcone caused a regression of esophageal tumor xenografts in nude mice without affecting the body weight of the animals, indicating low systemic toxicity. nih.gov Another analog, 2'-hydroxychalcone , was also shown to suppress tumor growth and metastasis in a breast cancer animal model. mdpi.com
Table 2: Effect of a this compound Analog on Tumor Weight in a Xenograft Model
| Treatment Group | Tumor Model | Average Tumor Weight (g) ± SD |
|---|---|---|
| Control | Human Liver Cancer SMMC-7721 Xenograft | 1.42 ± 0.11 |
| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | Human Liver Cancer SMMC-7721 Xenograft | 0.59 ± 0.12 |
Anti-inflammatory Research
Attenuation of Pro-inflammatory Cytokine Production (e.g., Interleukin-1 Beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-Alpha (TNF-α))
Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. This compound and its analogs have been investigated for their anti-inflammatory properties, particularly their ability to modulate the production of key pro-inflammatory cytokines.
Research has shown that This compound can decrease the stimulated upregulation of Interleukin-1 Beta (IL-1β) and Interleukin-6 (IL-6) in human aortic smooth muscle cells. nih.govresearchgate.net These cytokines are central mediators of the inflammatory response.
Analogs of the compound have also demonstrated robust anti-inflammatory effects. In lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), which are standard models for studying inflammation, the analog 2′-hydroxy-3,6′-dimethoxychalcone was found to inhibit the production of Tumor Necrosis Factor-Alpha (TNF-α) and IL-6 in a concentration-dependent manner. mdpi.com Similarly, 2′-hydroxy-4′,6′-dimethoxychalcone significantly mitigated the LPS-induced expression of inflammatory cytokines. nih.gov These effects are often mediated through the inhibition of key inflammatory signaling pathways, such as the MAPK and NF-κB pathways. mdpi.com
Table 3: Summary of Anti-inflammatory Effects on Cytokine Production
| Compound | Inhibited Cytokines | Experimental Model |
|---|---|---|
| This compound | IL-1β, IL-6 | Human Aortic Smooth Muscle Cells |
| 2′-hydroxy-3,6′-dimethoxychalcone | TNF-α, IL-6 | LPS-stimulated RAW 264.7 Macrophages |
| 2′-hydroxy-4′,6′-dimethoxychalcone | Pro-inflammatory cytokines (general) | LPS-stimulated RAW 264.7 Macrophages |
Inhibition of Pro-inflammatory Enzyme Expression (e.g., Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))
The inflammatory response is a complex biological process involving the upregulation of various enzymes responsible for the production of inflammatory mediators. Among these, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key players. Research has demonstrated that this compound and its analogs can effectively inhibit the expression of these pro-inflammatory enzymes.
In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common model for studying inflammation, this compound (also known as AN07) has been shown to attenuate the expression of both iNOS and COX-2. researchgate.net This inhibitory effect on enzyme expression is a crucial mechanism behind the anti-inflammatory properties of this chalcone.
Furthermore, a range of 2'-hydroxychalcone analogs have been investigated for their iNOS and COX-2 inhibitory potential. For instance, 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone was found to reduce the expression of iNOS protein. nih.gov Molecular docking studies have also been employed to investigate the binding affinities of various ring-substituted chalcones to the active sites of COX-2 and iNOS enzymes, suggesting that these compounds can act as dual inhibitors. researchgate.net The trifluoromethyl substituted chalcone, in particular, showed a high binding affinity for both enzymes. researchgate.net Another analog, 4'-fluoro-2'-hydroxy-4-methoxychalcone, has been identified as having the highest anti-inflammatory activity in an in vitro COX assay among a series of tested compounds. nih.gov
The following table summarizes the inhibitory activity of selected 2'-hydroxychalcone analogs on iNOS.
Inhibitory Activity of 2'-Hydroxychalcone Analogs on iNOS
| Compound | Inhibitory Activity (IC50) on iNOS-catalyzed NO production | Reference |
|---|---|---|
| 2'-Hydroxy-3,4,5-trimethoxychalcone | 2.26 µM | nih.gov |
| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | 1.10 µM | nih.gov |
| Generic 2'-Hydroxychalcones | 7.1–9.6 μM | nih.gov |
Suppression of Nitric Oxide (NO) Production
Nitric oxide (NO) is a signaling molecule that plays a significant role in the inflammatory cascade when produced in excessive amounts by iNOS. The ability of this compound and its analogs to suppress NO production is a direct consequence of their inhibitory effects on iNOS expression and activity.
Several studies have confirmed the potent NO-suppressing capabilities of this class of compounds. For example, 2'-methoxy-4'6'-bis(methoxymethoxy)chalcone (MBMC) was found to inhibit nitric oxide production in LPS-stimulated RAW 264.7 murine macrophages. nih.gov This effect was linked to the inhibition of iNOS expression. nih.gov
A comparative study of different 2'-hydroxy-4'-methoxychalcone (B191446) derivatives revealed varying degrees of NO production inhibition. The results highlighted that the substitution pattern on the chalcone scaffold significantly influences the anti-inflammatory activity.
The table below presents the nitric oxide production inhibitory effects of various 2'-hydroxychalcone analogs.
Inhibition of Nitric Oxide Production by 2'-Hydroxychalcone Analogs
| Compound | Inhibitory Activity on NO Production | Reference |
|---|---|---|
| 2'-Hydroxy-3,4,5-trimethoxychalcone | IC50 = 2.26 µM | nih.gov |
| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | IC50 = 1.10 µM | nih.gov |
| Generic 2'-Hydroxychalcones | IC50 = 7.1–9.6 μM | nih.gov |
Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) in Inflammatory Responses
Inflammation and oxidative stress are intricately linked, with each process capable of amplifying the other. An excessive production of reactive oxygen species (ROS) can lead to cellular damage and perpetuate the inflammatory response. This compound and its analogs have demonstrated the ability to modulate oxidative stress and ROS levels in the context of inflammation.
The synthetic chalcone derivative AN07 (this compound) has been shown to significantly inhibit the overproduction of ROS in LPS-treated C2C12 myotubes. researchgate.net This effect is attributed to the inhibition of Nox4 protein expression, a key source of ROS, and the enhancement of the antioxidant SOD2 protein expression. researchgate.net Similarly, 2-iodo-4'-methoxychalcone (CHA79) has been found to attenuate methylglyoxal-induced ROS production. nih.gov
Interestingly, the effect of chalcones on ROS levels can be context-dependent. For instance, the novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), was found to elevate ROS levels in a dose-dependent manner in esophageal cancer cells, suggesting a pro-oxidant activity in a cancer-specific context that could be harnessed for therapeutic purposes. nih.gov
Antioxidant Research
The antioxidant properties of this compound and its analogs have been extensively studied through various assays, revealing their potential to combat oxidative stress through multiple mechanisms.
Radical Scavenging Activity Assays (e.g., DPPH Radical Scavenging)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the ability of compounds to donate a hydrogen atom or an electron to neutralize free radicals. Several 2'-hydroxychalcone derivatives have exhibited significant DPPH radical scavenging activity.
A study on a series of 2'-hydroxy-chalcones identified a derivative, referred to as chalcone 4b, which bears two hydroxyl substituents on ring B, as having an impressive 82.4% DPPH radical scavenging ability. nih.govresearchgate.net Another study highlighted a coumarinyl chalcone as a highly active compound with an IC50 value of 2.07 μM in the DPPH assay. nih.gov The presence of hydroxyl groups on the aromatic rings is considered a key structural feature for the radical scavenging properties of chalcones. nih.gov
The table below summarizes the DPPH radical scavenging activity of selected chalcone analogs.
DPPH Radical Scavenging Activity of Chalcone Analogs
| Compound | DPPH Radical Scavenging Activity | Reference |
|---|---|---|
| Chalcone 4b (with two hydroxyl substituents on ring B) | 82.4% | nih.govresearchgate.net |
| Coumarinyl chalcone 51 | IC50 = 2.07 μM | nih.gov |
| 4'-Fluoro-2'-hydroxy-2,3-dimethoxychalcone | High activity (IC50 190 µg/mL for the series) | nih.gov |
| 2'-hydroxychalcone (4b) | Lowest IC50 value among tested monosubstituted chalcones | who.int |
Inhibition of Lipid Peroxidation
Lipid peroxidation is a detrimental process initiated by free radicals, leading to damage of cell membranes and the formation of harmful byproducts. The ability of 2'-hydroxychalcones to inhibit lipid peroxidation is another important aspect of their antioxidant profile.
The same chalcone 4b that demonstrated high DPPH scavenging activity also showed a potent inhibition of lipid peroxidation, with a value of 82.3%. nih.govresearchgate.net This dual activity highlights its potential as a robust antioxidant agent.
The table below presents data on the inhibition of lipid peroxidation by a notable 2'-hydroxychalcone analog.
Inhibition of Lipid Peroxidation by a 2'-Hydroxychalcone Analog
| Compound | Inhibition of Lipid Peroxidation | Reference |
|---|---|---|
| Chalcone 4b (with two hydroxyl substituents on ring B) | 82.3% | nih.govresearchgate.net |
Modulation of Endogenous Antioxidant Systems (e.g., Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) / Heme Oxygenase-1 (HO-1) Pathway, Glutathione (B108866) (GSH) Levels)
Beyond direct radical scavenging, this compound and its analogs can bolster the cell's own antioxidant defenses by activating key signaling pathways. The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) / Heme Oxygenase-1 (HO-1) pathway is a critical regulator of cellular resistance to oxidative stress.
This compound (AN07) has been shown to enhance the antioxidant defense system by activating the Nrf2/HO-1 pathway. nih.gov This leads to an increased expression of antioxidant enzymes. Similarly, 2-iodo-4'-methoxychalcone (CHA79) enhances the antioxidant defense by upregulating Nrf2 and HO-1. nih.gov The activation of the Nrf2 pathway by chalcones is often attributed to their ability to react with cysteine residues in Keap1, the negative regulator of Nrf2, leading to Nrf2's nuclear translocation and activation of antioxidant response elements (ARE). researchgate.net
Glutathione (GSH) is a major intracellular antioxidant, and its levels are crucial for maintaining redox homeostasis. Several chalcone derivatives have been found to increase intracellular GSH levels. A structure-activity relationship study of 30 synthetic chalcones revealed that 2-chloro-4',6'-dimethoxy-2'-hydroxychalcone (B1227859) was particularly effective, inducing a 3-fold increase in intracellular GSH levels. nih.gov This effect was linked to a potent Nrf2-mediated transcriptional response and an increased formation of glutamate (B1630785) cysteine ligase, the rate-limiting enzyme in GSH synthesis. nih.gov
The table below summarizes the effects of various chalcone analogs on endogenous antioxidant systems.
Modulation of Endogenous Antioxidant Systems by Chalcone Analogs
| Compound | Effect on Endogenous Antioxidant Systems | Reference |
|---|---|---|
| This compound (AN07) | Activates Nrf2/HO-1 pathway | nih.gov |
| 2-iodo-4'-methoxychalcone (CHA79) | Enhances Nrf2, HO-1, and GSH levels | nih.gov |
| 2-chloro-4',6'-dimethoxy-2'-hydroxychalcone | 3-fold increase in intracellular GSH levels | nih.gov |
| 2',5'-dihydroxychalcone | Increases intracellular GSH levels | nih.gov |
Hypochlorous Acid (HOCl) Scavenging and Inhibition of Neutrophil Oxidative Burst
Research into the antioxidant capabilities of chalcones has identified specific structural features that are crucial for their activity. While direct quantitative data on the hypochlorous acid (HOCl) scavenging activity of this compound is not extensively detailed in the available literature, structure-activity relationship studies of various chalcones provide valuable insights. The ability of chalcones to scavenge HOCl is generally dependent on the number and position of hydroxyl groups on both aromatic rings.
In the context of inflammation, neutrophils play a critical role, and their activation leads to an "oxidative burst," a rapid release of reactive oxygen species (ROS), including the production of HOCl by the enzyme myeloperoxidase. The ability to inhibit this process is a key anti-inflammatory attribute. Studies have shown that the presence of a 2'-hydroxy group on the A-ring of the chalcone structure is a significant determinant for the inhibition of the neutrophil oxidative burst. While a broad panel of chalcones has been evaluated, demonstrating that various 2'-hydroxychalcones can inhibit this process with IC50 values in the low micromolar range, specific IC50 values for this compound are not specified in the reviewed scientific literature.
Antiatherosclerotic Research
The synthetic chalcone derivative this compound, also referred to in research as AN07, has been the subject of investigation for its potential therapeutic effects against atherosclerosis, a key underlying cause of cardiovascular disease. mdpi.comresearchgate.net
A hallmark of atherosclerosis is the proliferation of human aortic smooth muscle cells (HASMCs), a process significantly stimulated by oxidized low-density lipoprotein (Ox-LDL). mdpi.com Research has demonstrated that this compound significantly inhibits the proliferation of HASMCs induced by Ox-LDL. mdpi.com This inhibitory effect is mediated through the suppression of the p44/42 mitogen-activated protein kinase (MAPK) pathway, which is a critical signaling cascade in cell proliferation. mdpi.com The compound was found to inhibit Ox-LDL-induced phosphorylation of p44/42 MAPK in a concentration-dependent manner. mdpi.com
Table 1: Effect of this compound (AN07) on Ox-LDL-Induced Proliferation of Human Aortic Smooth Muscle Cells
| Treatment Group | Concentration | Cell Proliferation (% of Control) |
|---|---|---|
| Control | - | 100% |
| Ox-LDL (50 µg/mL) | - | ~250% |
| Ox-LDL + AN07 | 1 µM | ~175% |
| Ox-LDL + AN07 | 3 µM | ~125% |
| Ox-LDL + AN07 | 10 µM | ~100% |
Data is estimated from graphical representations in scientific literature and represents the approximate percentage of cell proliferation relative to the untreated control group.
Chronic inflammation within the vascular wall is a key driver of atherosclerosis. Ox-LDL not only promotes cell proliferation but also stimulates the production of pro-inflammatory cytokines in vascular cells. Studies have shown that this compound effectively attenuates these inflammatory responses. Specifically, it decreases the Ox-LDL-stimulated upregulation of key inflammatory mediators, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), in human aortic smooth muscle cells. mdpi.com This anti-inflammatory action is linked to its ability to increase the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a known regulator of inflammatory processes. mdpi.com
Table 2: Effect of this compound (AN07) on Pro-inflammatory Cytokine mRNA Expression in Ox-LDL-Stimulated Human Aortic Smooth Muscle Cells
| Treatment Group | Concentration of AN07 | IL-1β mRNA Expression (Fold Change vs. Ox-LDL) | IL-6 mRNA Expression (Fold Change vs. Ox-LDL) |
|---|---|---|---|
| Ox-LDL (50 µg/mL) | - | 1.0 | 1.0 |
| Ox-LDL + AN07 | 1 µM | ~0.8 | ~0.7 |
| Ox-LDL + AN07 | 3 µM | ~0.5 | ~0.4 |
| Ox-LDL + AN07 | 10 µM | ~0.2 | ~0.1 |
Data is estimated from graphical representations in scientific literature and represents the approximate fold change relative to the Ox-LDL treated group.
Neuroprotective Research
Beyond its cardiovascular applications, this compound (AN07) has demonstrated significant neuroprotective properties in preclinical studies, particularly against damage induced by toxic metabolic byproducts. nih.gov
Methylglyoxal (B44143) (MG) is a reactive dicarbonyl species that can cause neuronal damage and is implicated in neurodegenerative diseases. Research conducted on human dopaminergic SH-SY5Y cells, a common model for neuronal studies, has shown that MG treatment leads to a significant reduction in neurite outgrowth. nih.gov Pre-treatment with this compound was found to protect against this damage, preserving neurite length in a concentration-dependent manner. nih.gov The protective mechanism involves the downregulation of the Rho-associated protein kinase 2 (ROCK2)/phosphorylated LIM kinase 1 (p-LIMK1) signaling pathway, which is known to be involved in neurite retraction. nih.gov
Table 3: Effect of this compound (AN07) on Neurite Length in Methylglyoxal (MG)-Treated SH-SY5Y Cells
| Treatment Group | Concentration of AN07 | Average Neurite Length (% of Control) |
|---|---|---|
| Control | - | 100% |
| MG (600 µM) | - | ~40% |
| MG + AN07 | 0.01 µM | ~55% |
| MG + AN07 | 0.1 µM | ~70% |
| MG + AN07 | 1.0 µM | ~90% |
Data is estimated from graphical representations in scientific literature and represents the approximate percentage of neurite length relative to the untreated control group.
Several proteins, including Parkin, PINK1, and DJ-1, are fundamentally involved in protecting neurons from stress and are genetically linked to Parkinson's disease. mdpi.com The accumulation of toxic compounds like methylglyoxal can lead to a downregulation of these crucial neuroprotective proteins. In SH-SY5Y cells, exposure to MG was shown to significantly decrease the expression levels of Parkin, PINK1, and DJ-1. mdpi.com Notably, pre-treatment with this compound was able to restore the expression of these vital proteins, suggesting a mechanism by which it confers neuroprotection and highlighting its potential relevance for diseases characterized by neuronal stress and protein dysregulation. mdpi.com
Table 4: Effect of this compound (AN07) on Parkinsonism-Associated Protein Expression in Methylglyoxal (MG)-Treated SH-SY5Y Cells
| Treatment Group | Concentration of AN07 | Parkin Expression (% of Control) | PINK1 Expression (% of Control) | DJ-1 Expression (% of Control) |
|---|---|---|---|---|
| Control | - | 100% | 100% | 100% |
| MG (600 µM) | - | ~50% | ~45% | ~55% |
| MG + AN07 | 1.0 µM | ~95% | ~90% | ~90% |
Data is estimated from graphical representations in scientific literature and represents the approximate percentage of protein expression relative to the untreated control group.
Antimicrobial and Antiparasitic Research
The therapeutic potential of chalcones and their derivatives has been extensively explored in the context of infectious diseases. Research has demonstrated that these compounds, including this compound and its analogs, possess a broad spectrum of activity against various pathogens, including bacteria, fungi, parasites, and viruses. This section details the key findings in these areas of investigation.
Antibacterial Activity, including against Multidrug-Resistant Strains
Chalcones have emerged as a promising class of compounds in the search for new antibacterial agents, particularly in the face of rising antimicrobial resistance. While direct studies on this compound are limited, research on its analogs provides significant insights into their potential antibacterial efficacy.
Derivatives of 2-hydroxy-3,4,6-trimethoxyacetophenone, a related chalcone precursor, have been synthesized and evaluated for their antibacterial properties. One such study demonstrated that a synthesized chalcone, (2E, 4E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-5-phenylpenta-2,4-dien-1-one, while not showing clinically relevant direct antibacterial activity (MIC ≥ 1024 µg/mL) against multidrug-resistant Staphylococcus aureus (MRSA), acted as a competitive inhibitor of the MepA efflux pump. biointerfaceresearch.com This suggests a role in potentiating the action of existing antibiotics like ciprofloxacin. biointerfaceresearch.com
Another study on synthetic chalcones derived from 2-hydroxy-3,4,6-trimethoxyacetophenone found that these compounds exhibited direct antibacterial activity and could modulate the effectiveness of antibiotics against multidrug-resistant (MDR) strains. nih.gov For instance, one of the synthesized chalcones displayed a Minimum Inhibitory Concentration (MIC) of 645 μg/mL against Staphylococcus aureus and 812 μg/mL against Escherichia coli. nih.gov Furthermore, these chalcones showed synergistic interactions with conventional antibiotics, indicating their potential to reverse bacterial resistance. nih.gov
The antibacterial potential of chalcones is often linked to their ability to interfere with bacterial efflux pumps, which are a major mechanism of antibiotic resistance. biointerfaceresearch.com Chalcone-triazole hybrids have also been investigated, with some compounds showing the ability to potentiate the activity of antibiotics against resistant strains of Enterococcus faecalis and Escherichia coli. mdpi.com
The following table summarizes the antibacterial activity of a representative analog of this compound.
| Compound | Bacterial Strain | Activity | Reference |
| (2E, 4E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-5-phenylpenta-2,4-dien-1-one | Multidrug-resistant Staphylococcus aureus | MepA efflux pump inhibitor, potentiates ciprofloxacin | biointerfaceresearch.com |
| Chalcone derivative from 2-hydroxy-3,4,6-trimethoxyacetophenone | Staphylococcus aureus | MIC: 645 μg/mL | nih.gov |
| Chalcone derivative from 2-hydroxy-3,4,6-trimethoxyacetophenone | Escherichia coli | MIC: 812 μg/mL | nih.gov |
Antifungal Activity
The antifungal properties of chalcones have been a subject of significant interest. Research on analogs of this compound has demonstrated their potential in combating various fungal pathogens.
One study investigated the antifungal activity of 2-hydroxy 4,4',6'-trimethoxy chalcone against the spore germination of ten different fungi. The compound was found to inhibit spore germination at all tested concentrations. nih.gov A maximum inhibition of over 78% was observed at a concentration of 2000 ppm for Ustilago cynodontis, Alternaria brassicicola, A. solani, and Aspergillus flavus. nih.gov The study also revealed that this chalcone analog was highly effective against the conidial germination of Erysiphe pisi, the causative agent of powdery mildew in peas, particularly when applied as a pre-inoculation treatment. nih.govnih.gov
The findings suggest that 2-hydroxy 4,4',6'-trimethoxy chalcone acts as a contact fungicide. nih.gov Its effectiveness against a range of plant pathogenic fungi highlights the potential of this class of compounds in agricultural applications.
The table below details the inhibitory effects of 2-hydroxy 4,4',6'-trimethoxy chalcone on the spore germination of various fungi. nih.gov
| Fungal Species | Inhibition of Spore Germination at 2000 ppm |
| Ustilago cynodontis | >78% |
| Alternaria brassicicola | >78% |
| Alternaria solani | >78% |
| Aspergillus flavus | >78% |
| Colletotrichum capsici | Significant Inhibition |
| Curvularia lunata | Significant Inhibition |
| Fusarium udum | Significant Inhibition |
| Helminthosporium sativum | Significant Inhibition |
| Cercospora blumea | Significant Inhibition |
| Alternaria triticina | Significant Inhibition |
Antimalarial Activity (e.g., against Plasmodium falciparum)
One study reported that 2',6'-dihydroxy-4'-methoxydihydrochalcone exhibited potent antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum, with an IC50 value of 12.69 µM. nih.gov Another analog, 2,4-dimethoxy-4'-butoxychalcone, was also found to inhibit the in vitro growth of both chloroquine-susceptible (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov
The antimalarial activity of chalcones is often attributed to their ability to interfere with heme polymerization, a critical detoxification pathway for the parasite. The substitution patterns on the aromatic rings of the chalcone scaffold have been shown to influence their antimalarial potency. researchgate.netacs.org For instance, the presence and position of methoxy (B1213986) groups can significantly impact the inhibitory action on hemozoin formation. researchgate.net
The following table summarizes the in vitro antimalarial activity of some analogs of this compound.
| Compound | Plasmodium falciparum Strain(s) | IC50 Value | Reference |
| 2',6'-dihydroxy-4'-methoxydihydrochalcone | Chloroquine-sensitive (F32) and resistant (FcB1) | 12.69 µM | nih.gov |
| 2,4-dimethoxy-4'-butoxychalcone | Chloroquine-susceptible (3D7) and resistant (Dd2) | Effective inhibition | nih.gov |
| Methoxyamino chalcone (C3) | Wild-type (3D7) | Potent antimalarial activity | peerj.com |
Antileishmanial Activity (e.g., against Leishmania amazonensis)
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The search for new, effective, and less toxic antileishmanial drugs is a global health priority. Chalcones have demonstrated significant potential in this area.
While direct studies on this compound are scarce, its analog, 2',6'-dihydroxy-4'-methoxychalcone, has shown promising activity against Leishmania amazonensis. This compound exhibited significant in vitro activity against both the promastigote and intracellular amastigote forms of the parasite.
Further research into other chalcone derivatives has also revealed potent antileishmanial activity. For example, a series of 4,8-dimethoxynaphthalenyl chalcones were synthesized and evaluated against Leishmania amazonensis. nih.govmdpi.comdoaj.org One of the most promising compounds, (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one, displayed a high selectivity index and induced morphological and ultrastructural changes in the parasites, including loss of plasma membrane integrity and increased production of reactive oxygen species (ROS). nih.govmdpi.com
The table below presents the antileishmanial activity of a notable chalcone analog.
| Compound | Leishmania Species | Form | IC50 Value | Reference |
| (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Leishmania amazonensis | Promastigotes | 3.3 ± 0.34 μM | nih.govmdpi.com |
| (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Leishmania amazonensis | Amastigotes | 18.5 ± 1.19 μM | nih.govmdpi.com |
Antiviral Activity (e.g., Non-competitive Inhibition of Influenza Virus Neuraminidase)
The emergence of viral diseases has underscored the urgent need for novel antiviral therapies. Chalcones have been investigated for their antiviral properties against a range of viruses.
A synthetic chalcone derivative, 2'-hydroxy-4-methoxychalcone (B191450), which was designed based on the structure of quercetin, has been reported to be active against the H5N1 influenza virus. This activity is attributed to the non-competitive inhibition of the viral neuraminidase (NA) enzyme. Neuraminidase is a crucial enzyme for the release of newly formed virus particles from infected cells, making it a key target for antiviral drugs. The non-competitive nature of the inhibition suggests that 2'-hydroxy-4-methoxychalcone binds to a site on the neuraminidase enzyme that is different from the active site, which could be advantageous in overcoming drug resistance.
Anti-melanogenic Research
The regulation of melanin (B1238610) synthesis, or melanogenesis, is a key area of research in dermatology and cosmetology. Hyperpigmentation disorders and the demand for skin-lightening agents have driven the search for effective and safe inhibitors of melanin production. Derivatives of this compound have shown significant promise in this field.
A study evaluating the anti-melanogenic effects of several derivatives of 2'-hydroxy-4'-methoxychalcone found that 2'-hydroxy-4',6'-dimethoxychalcone was the most potent inhibitor of melanogenesis. nih.govnih.gov This compound significantly decreased the expression of key enzymes involved in melanin synthesis, namely tyrosinase, tyrosinase-related protein (TRP)-1, and TRP-2. nih.govnih.gov Furthermore, it reduced the cellular melanin content and intracellular tyrosinase activity in B16F10 melanoma cells. nih.govnih.gov
The mechanism of action of 2'-hydroxy-4',6'-dimethoxychalcone involves the downregulation of the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. nih.gov This downregulation is achieved through the modulation of several signaling pathways, including the cAMP/PKA, MAPK, and Wnt/β-catenin pathways. nih.govmdpi.com
The table below summarizes the anti-melanogenic activity of various 2'-hydroxy-4'-methoxychalcone derivatives at a concentration of 5 µM in B16F10 melanoma cells. nih.gov
| Compound | Inhibition of Melanogenesis | Inhibition of Tyrosinase Activity |
| 2'-hydroxy-4',6'-dimethoxychalcone | ~32.58% | ~40.18% |
| 2'-hydroxy-3,4'-dimethoxychalcone | ~18.25% | ~3.69% |
| 2'-hydroxy-3',4'-dimethoxychalcone | ~6.08% | ~15.30% |
| 2'-hydroxy-4,4'-dimethoxychalcone | -7.69% (increase) | -8.16% (increase) |
Inhibition of Melanin Content in Melanoma Cells (e.g., B16F10)
The potential of this compound analogs as inhibitors of melanogenesis has been a significant area of research, with studies often utilizing the B16F10 melanoma cell line as a model. Research has demonstrated that certain derivatives of this compound can effectively reduce melanin content in these cells.
For instance, 2′-hydroxy-4′,6′-dimethoxychalcone has been identified as a potent inhibitor of melanin synthesis. researchgate.netnih.gov Studies have shown that this compound significantly decreases the cellular melanin content in α-melanocyte-stimulating hormone (α-MSH)-induced B16F10 cells. researchgate.netnih.gov This inhibitory effect is attributed to the downregulation of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). researchgate.netnih.gov The reduction in these enzymes is a consequence of the decreased expression of microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and differentiation. researchgate.netnih.gov
Similarly, 2′-hydroxy-3,6′-dimethoxychalcone has been shown to inhibit melanin production in a concentration-dependent manner in B16F10 cells. researchgate.net At a concentration of 5 μM, this compound demonstrated an inhibitory activity comparable to that of arbutin, a well-known whitening agent. researchgate.net The mechanism of action also involves the downregulation of MITF and its downstream targets, tyrosinase, TRP-1, and TRP-2. researchgate.net
Another analog, 2′-hydroxy-2,6′-dimethoxychalcone, exhibited significant inhibition of α-MSH-induced melanin synthesis in B16F10 melanoma cells, reducing melanin production by approximately 36.62% at a concentration of 5 μM. nih.gov This effect was also linked to the downregulation of tyrosinase, TRP-1, TRP-2, and MITF expression. nih.gov
Inhibition of Melanin Content by this compound Analogs in B16F10 Cells
| Compound | Concentration | Effect on Melanin Content | Reference |
|---|---|---|---|
| 2′-hydroxy-4′,6′-dimethoxychalcone | Not specified | Notable decrease | researchgate.net, nih.gov |
| 2′-hydroxy-3,6′-dimethoxychalcone | 5 μM | Inhibited melanogenesis by approximately 31.42% | researchgate.net |
| 2′-hydroxy-2,6′-dimethoxychalcone | 5 μM | Inhibited melanin production by approximately 36.62% | nih.gov |
Inhibition of Tyrosinase Activity
A key mechanism through which this compound analogs inhibit melanogenesis is by targeting tyrosinase, the rate-limiting enzyme in melanin biosynthesis. These compounds have been shown to inhibit both the activity and the expression of tyrosinase.
The compound 2′-hydroxy-4′,6′-dimethoxychalcone has been reported to markedly decrease intracellular tyrosinase activity in B16F10 melanoma cells. researchgate.netnih.gov This inhibition is a direct contributor to the observed reduction in melanin content. researchgate.netnih.gov Furthermore, 2′-hydroxy-3,6′-dimethoxychalcone was found to inhibit tyrosinase activity by approximately 37.97% at a concentration of 5 μM in α-MSH-stimulated B16F10 cells. researchgate.net
Research into other hydroxy-substituted amino chalcone compounds has also revealed potent tyrosinase inhibitory activities. researchgate.net For instance, two novel amino chalcone compounds demonstrated higher tyrosinase inhibitory activities with IC50 values of 9.75 μM and 7.82 μM, respectively, which were significantly lower than that of the standard inhibitor, kojic acid (IC50: 22.83 μM). researchgate.net Kinetic studies have revealed that these compounds act as competitive inhibitors of tyrosinase. researchgate.net
The structural features of chalcones play a crucial role in their tyrosinase inhibitory potential. It has been observed that the position of hydroxyl groups is a more critical factor than their sheer number in determining the inhibitory efficiency. nih.gov Specifically, a 2,4-substituted resorcinol (B1680541) moiety on ring B of the chalcone structure has been found to contribute significantly to potent tyrosinase inhibition. nih.gov
Tyrosinase Inhibitory Activity of Chalcone Analogs
| Compound | IC50 Value | Inhibition Mechanism | Reference |
|---|---|---|---|
| Amino Chalcone Analog 1 | 9.75 μM | Competitive | researchgate.net |
| Amino Chalcone Analog 2 | 7.82 μM | Competitive | researchgate.net |
| Kojic Acid (Reference) | 22.83 μM | Not specified | researchgate.net |
Other Investigated Biological Activities
Beyond their effects on melanogenesis, this compound and its analogs have been investigated for other potential therapeutic applications, including their roles as enzyme inhibitors and modulators of metabolic pathways.
Acetylcholinesterase Inhibition
Certain analogs of 2'-hydroxychalcone have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. A study focusing on C4-substituted tertiary nitrogen-bearing 2'-hydroxychalcones revealed that a majority of these analogs displayed a better inhibitory activity against AChE than butyrylcholinesterase (BuChE). researchgate.netnih.gov
Among the synthesized compounds, one particular analog was identified as the most potent AChE inhibitor with an IC50 value of 3.3 µM. researchgate.netnih.gov This compound also exhibited high selectivity for AChE over BuChE, with a selectivity ratio greater than 30:1. researchgate.netnih.gov Molecular docking studies have suggested that this potent inhibitor interacts with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the AChE enzyme. researchgate.netnih.gov The presence of an ortho-hydroxyl group on ring A of the chalcone structure has been noted to be important for AChE inhibition.
Acetylcholinesterase (AChE) Inhibitory Activity of C4-Substituted 2'-Hydroxychalcone Analogs
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE/AChE) | Reference |
|---|---|---|---|---|
| Compound 4c | 3.3 | >100 | >30 | nih.gov, researchgate.net |
| Compound 8a | 4.2 | >100 | >24 | nih.gov |
| Compound 8b | 19.1 | >100 | >5.2 | nih.gov |
| Compound 8d | 12.3 | >100 | >8.1 | nih.gov |
| Compound 8e | 10.5 | 18.3 | 1.7 | nih.gov |
| Compound 8f | 11.4 | 39.2 | 3.4 | nih.gov |
Anti-diabetic Potential through Metabolic Pathway Modulation
The anti-diabetic potential of this compound and its derivatives has been linked to their ability to modulate key metabolic pathways. One significant finding is the ability of 2-hydroxy-4'-methoxychalcone (also referred to as AN07) to increase the expression of peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netnih.gov PPARγ is a crucial regulator of glucose and lipid metabolism, and its activation can improve insulin (B600854) sensitivity. The study demonstrated that AN07 stimulated both the mRNA and protein expression of PPARγ in human aortic smooth muscle cells. nih.gov
Furthermore, research on other methoxychalcone derivatives has highlighted their role as activators of 5'-adenosine-monophosphate-activated protein kinase (AMPK). researchgate.net AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to increased glucose uptake and fatty acid oxidation. Studies have shown that synthetic halogen-containing chalcone derivatives, such as 2-bromo-4′-methoxychalcone and 2-iodo-4′-methoxychalcone, can promote glucose consumption and inhibit cellular lipid accumulation through the activation of AMPK. researchgate.net
In a study on 2'-hydroxychalcone derivatives, compounds with hydroxy and methoxy groups on the B-ring were found to enhance AMPK activation. nih.gov Two specific compounds, 27 and 29, exhibited potent AMPK activation with fold changes of 2.48 and 2.73, respectively, surpassing the activity of the reference compound metformin (B114582) (1.88-fold change). nih.gov The half-maximal effective concentrations (EC50) for these compounds were determined to be 2.0 µM and 4.8 µM, respectively. nih.gov
Modulation of Metabolic Pathways by this compound and Its Analogs
| Compound | Target Pathway | Observed Effect | Quantitative Data | Reference |
|---|---|---|---|---|
| 2-hydroxy-4'-methoxychalcone (AN07) | PPARγ Expression | Increased mRNA and protein expression | Not specified | researchgate.net, nih.gov |
| 2-bromo-4′-methoxychalcone | AMPK Activation | Promoted glucose consumption and inhibited lipid accumulation | Not specified | researchgate.net |
| 2-iodo-4′-methoxychalcone | AMPK Activation | Promoted glucose consumption and inhibited lipid accumulation | Not specified | researchgate.net |
| 2'-hydroxychalcone derivative (Compound 27) | AMPK Activation | Potent activation | EC50 = 2.0 µM; 2.48-fold change | nih.gov |
| 2'-hydroxychalcone derivative (Compound 29) | AMPK Activation | Potent activation | EC50 = 4.8 µM; 2.73-fold change | nih.gov |
Mechanistic Investigations at the Cellular and Molecular Levels
Elucidation of Molecular Targets and Signaling Pathways
Research into 2'-Hydroxy-4-methoxy-chalcone has identified several molecular targets and signaling cascades that are modulated by this compound. These pathways are integral to processes such as inflammation, cell proliferation, and apoptosis. The following sections detail the current understanding of how this compound interacts with these critical cellular networks.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Induction and Activation
This compound has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a ligand-activated transcription factor that plays a crucial role in regulating energy metabolism, lipid metabolism, and inflammatory responses. researchgate.net The activation of PPARγ is a key mechanism behind the anti-inflammatory and anti-atherosclerotic properties of this chalcone (B49325). researchgate.net
In human aortic smooth muscle cells, this compound has been shown to increase the expression of PPARγ. researchgate.net This upregulation is instrumental in mediating the compound's inhibitory effects on the proliferation of these cells, a critical event in the development of atherosclerosis. researchgate.net The involvement of PPARγ in the action of this compound was further confirmed using a selective PPARγ antagonist, which counteracted the protective effects of the chalcone against inflammatory and oxidative responses in macrophages. researchgate.net
Table 1: Effect of this compound on PPARγ-Related Pathways
| Cell Type | Model | Effect of this compound | Mediating Pathway |
|---|---|---|---|
| Human Aortic Smooth Muscle Cells | Oxidized Low-Density Lipoprotein (Ox-LDL)-induced proliferation | Inhibition of proliferation | Upregulation of PPARγ expression |
Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include cascades involving p44/42 MAPK (ERK1/2), c-Jun N-terminal Kinase (JNK), and p38 MAPK, are central to the regulation of a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Studies have demonstrated that this compound can modulate these pathways.
Specifically, in the context of human aortic smooth muscle cells, this compound has been observed to inhibit the phosphorylation of p44/42 MAPK, contributing to its anti-proliferative effects. researchgate.net In a different study involving a benzochalcone derivative, HymnPro (2-hydroxy-4-methoxy-2',3'-benzochalcone), an increase in the phosphorylation of JNK1/2, Erk1/2, and p38 kinase was noted, which was linked to the induction of apoptosis in human pancreatic cancer cells. nih.gov This suggests that the modulation of MAPK pathways by chalcone derivatives can be context-dependent, leading to different cellular outcomes.
Table 2: Modulation of MAPK Pathways by this compound and a Related Derivative
| Compound | Cell Type | Pathway Component | Observed Effect |
|---|---|---|---|
| This compound | Human Aortic Smooth Muscle Cells | p44/42 MAPK | Inhibition of phosphorylation |
Nuclear Factor-kappa B (NF-κB) Pathway Modulation and Inhibition of Activation
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by various inflammatory signals, it translocates to the nucleus to activate the transcription of pro-inflammatory genes.
This compound has demonstrated the ability to significantly attenuate the activation of NF-κB in lipopolysaccharide (LPS)-treated myotubes. researchgate.net This inhibitory effect on the NF-κB pathway is a key component of the compound's anti-inflammatory properties. By preventing the activation of NF-κB, this compound can suppress the expression of downstream inflammatory mediators such as TNF-α, IL-1β, and COX-2. researchgate.net
Activation Protein 1 (AP-1) Pathway Modulation
Activation Protein 1 (AP-1) is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. It plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. While direct evidence detailing the modulation of the AP-1 pathway by this compound is still emerging, the known interactions of chalcones with upstream signaling cascades like the MAPK pathway suggest a potential for indirect influence on AP-1 activity.
Glycogen Synthase Kinase-3 Beta (GSK-3β) / Beta-Catenin Pathway Involvement
The Glycogen Synthase Kinase-3 Beta (GSK-3β) / β-catenin signaling pathway is integral to numerous developmental and cellular processes. GSK-3β is a serine/threonine kinase that, in the absence of Wnt signaling, phosphorylates β-catenin, marking it for degradation. Activation of the Wnt pathway inhibits GSK-3β, leading to the stabilization and nuclear accumulation of β-catenin, where it acts as a transcriptional co-activator.
Research on derivatives of 2'-hydroxy-4'-methoxychalcone (B191446) has indicated an influence on pathways involving GSK-3β. researchgate.net For instance, certain derivatives have been shown to activate the GSK-3β pathway, which can modulate melanogenesis. researchgate.net The activation of this pathway can lead to a reduction in the nuclear accumulation of β-catenin, thereby suppressing the expression of target genes. researchgate.net
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway Involvement
The Phosphoinositide 3-Kinase (PI3K) / Akt pathway is a critical intracellular signaling pathway that plays a central role in regulating cell growth, proliferation, survival, and metabolism. wikipedia.orge-century.us Upon activation by extracellular signals, PI3K phosphorylates membrane inositides, leading to the recruitment and activation of the serine/threonine kinase Akt. wikipedia.org
Studies on derivatives of 2'-hydroxy-4'-methoxychalcone have shown modulation of the PI3K/Akt pathway. researchgate.net For example, some derivatives have been found to downregulate the PI3K/Akt pathway. researchgate.net This downregulation can have significant cellular consequences, as the PI3K/Akt pathway is known to be overactive in many cancers, where it promotes proliferation and reduces apoptosis. wikipedia.org
Cyclic Adenosine Monophosphate (cAMP) / Protein Kinase A (PKA) Pathways
The cyclic adenosine monophosphate (cAMP) signaling pathway is a crucial regulator of numerous cellular processes. In the context of melanogenesis, the activation of the melanocortin-1 receptor (MC1R) leads to an accumulation of intracellular cAMP. This, in turn, induces the phosphorylation of Protein Kinase A (PKA), which then activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the transcription of microphthalmia-associated transcription factor (MITF), a primary regulator of melanogenic enzymes nih.gov.
Studies on derivatives of this compound have shed light on its potential to modulate this pathway. For instance, 2'-hydroxy-4',6'-dimethoxychalcone, a derivative, has been shown to decrease the expression of tyrosinase and related proteins by downregulating PKA and CREB in B16F10 melanoma cells nih.gov. Another study on the derivative 3,6′-DMC demonstrated a significant reduction in CREB and PKA phosphorylation, indicating that its effect on melanogenesis is mediated through the cAMP-PKA-CREB signaling pathway nih.gov. These findings suggest that the chalcone scaffold, particularly with specific hydroxylation and methoxylation patterns, can interfere with this key cellular signaling cascade.
Enzyme Inhibition Studies
Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)
This compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2) expression, an enzyme implicated in inflammation and carcinogenesis. Research has shown that this compound can attenuate the levels of COX-2 mdpi.com. In studies using rat peritoneal macrophages stimulated with 12-O-tetradecanoylphorbol 13-acetate (TPA), this compound (referred to as compound 9 in the study) potently suppressed prostaglandin E2 (PGE2) production with a 50% inhibitory concentration (IC50) value of 3 µM nih.gov. Further investigation revealed that this inhibition of PGE2 production was due to the suppression of TPA-induced COX-2 protein expression, as the compound did not inhibit the enzymatic activity of COX-2 itself but rather its induction nih.gov.
The anti-angiogenic activities of this compound may also be linked to its effect on COX-2. Studies suggest that its ability to inhibit the proliferation of endothelial cells and suppress tumor growth in animal models could be mediated by the inhibition of COX-2 enzyme induction nih.gov.
| Compound | Target | Effect | Cell Line/Model | IC50 |
| This compound | COX-2 | Attenuates levels | Not specified | Not specified |
| This compound | PGE2 Production | Inhibition | Rat peritoneal macrophages | 3 µM |
| This compound | COX-2 Induction | Inhibition | In vivo (murine tumors) | Not applicable |
Inducible Nitric Oxide Synthase (iNOS) Inhibition
The anti-inflammatory properties of this compound extend to its ability to inhibit inducible nitric oxide synthase (iNOS). This enzyme produces large amounts of nitric oxide (NO), a key mediator in inflammatory processes. Studies have demonstrated that this compound can diminish lipopolysaccharide (LPS)-induced elevations of NO and iNOS levels mdpi.com.
In murine macrophage RAW 264.7 cells, this compound (referred to as compound 1) was shown to inhibit LPS-induced NO production and iNOS mRNA expression at concentrations between 3-30 µM nih.gov. The mechanism for this inhibition involves the suppression of the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key transcription factors for the iNOS gene nih.gov. By blocking IκB degradation and the phosphorylation of c-jun N-terminal kinase (JNK), the chalcone prevents the activation of these transcription factors, thereby down-regulating iNOS expression nih.gov.
| Compound | Target | Effect | Cell Line | Concentration |
| This compound | iNOS | Attenuates levels | Not specified | Not specified |
| This compound | NO Production | Inhibition | RAW 264.7 cells | 3-30 µM |
| This compound | iNOS mRNA Expression | Inhibition | RAW 264.7 cells | 3-30 µM |
| This compound | NF-κB and AP-1 Activation | Inhibition | RAW 264.7 cells | 3-30 µM |
Tyrosinase Inhibition
Chalcones are a well-documented class of tyrosinase inhibitors, which are effective as depigmenting agents nih.gov. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. The inhibitory potency of hydroxychalcones is highly dependent on the number and position of hydroxyl groups on their aromatic rings nih.govmdpi.com. Specifically, a 2,4-substituted resorcinol (B1680541) unit on the B-ring of the chalcone structure has been shown to contribute significantly to high inhibitory potency nih.gov.
While many chalcone derivatives have been studied, a derivative of this compound, 2'-hydroxy-4',6'-dimethoxychalcone, demonstrated potent melanogenesis-inhibitory effects by notably decreasing the expression of tyrosinase and tyrosinase-related proteins (TRP)-1 and TRP-2 nih.gov. This suggests that the core structure of this compound is a promising scaffold for developing tyrosinase inhibitors. The mechanism often involves competitive inhibition, where the chalcone binds to the active site of the enzyme researchgate.net.
| Compound Class | Target Enzyme | Key Structural Feature for Activity |
| Hydroxychalcones | Tyrosinase | 2,4-substituted resorcinol on B-ring |
| 2'-hydroxy-4',6'-dimethoxychalcone | Tyrosinase, TRP-1, TRP-2 | Decreased expression |
Neuraminidase (NA) Enzyme Inhibition (e.g., H5N1-NA)
Chalcones have been investigated as potential inhibitors of viral neuraminidase (NA), an essential enzyme for the release and spread of influenza viruses. Research has focused on their potential to overcome drug resistance seen with existing NA inhibitors nih.gov. In one study, a series of chalcone derivatives were evaluated for their inhibitory activity against the neuraminidase of the H5N1 avian influenza strain nih.gov.
A specific derivative, 2'- Hydroxy- 4- methoxychalcone (referred to as ChpM), was synthesized and selected for further study based on docking results and in vitro antiviral activity researchgate.net. An in silico study demonstrated that various chalcone derivatives have the potential to bind to non-catalytic sites on both H1N1 and H5N1 neuraminidase, suggesting a different mode of action compared to conventional drugs that target the catalytic site nih.gov. One study reported an IC50 value of 27.63 µM for a chalcone derivative (compound 1c) against H5N1 NA nih.govresearchgate.net. These findings highlight the potential of the this compound framework for the development of new anti-influenza agents.
| Compound Class/Derivative | Target | Potential Mechanism | Reported IC50 (Derivative 1c) |
| Chalcones | H5N1 Neuraminidase | Binding to non-catalytic sites | 27.63 µM |
| 2'- Hydroxy- 4- methoxychalcone (ChpM) | H1N1 Neuraminidase | Inhibition of cytopathic effect | Not specified |
Acetylcholinesterase (AChE) Inhibition
Derivatives of 2'-hydroxychalcone (B22705) have been identified as inhibitors of human acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. Research into a series of these compounds, including those with methoxy (B1213986) substituents, has shown that many possess inhibitory activity. nih.gov Kinetic studies have revealed that the most active of these chalcones typically act as mixed-type inhibitors. nih.gov This mode of inhibition suggests that they can bind to both the free enzyme and the enzyme-substrate complex.
Molecular modeling and docking studies indicate that these chalcone derivatives interact with key residues in both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the AChE enzyme. nih.govresearchgate.net The ability to interact with both sites is a characteristic of dual-binding inhibitors. The most potent analogues within this class have demonstrated significant inhibitory activity, with IC50 values in the low micromolar range. nih.gov For instance, one C4-substituted tertiary nitrogen-bearing 2'-hydroxychalcone analogue was identified as a particularly potent AChE inhibitor with an IC50 value of 3.3 µM and a high selectivity for AChE over butyrylcholinesterase (BChE). nih.govresearchgate.net
| Compound Series | Potency Range (IC50) | Inhibition Type | Binding Site Interaction |
|---|---|---|---|
| 2'-hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones | 40–85 µM | Mixed-type | Peripheral Anionic Site (PAS) and Gorge Region |
| C4-substituted 2'-hydroxychalcones | 3.3–19 µM | Not Specified | Peripheral Anionic Site (PAS) and Catalytic Anionic Site (CAS) |
Gelatinase and Collagenase Inhibitory Activities
The enzymatic activities of gelatinases and collagenases, which are matrix metalloproteinases involved in the degradation of the extracellular matrix, have been investigated as potential targets for 2'-Hydroxy-4'-methoxy-chalcone. In vitro studies evaluating the compound, referred to as HMC in the research, found that it possesses relatively weak gelatinase and collagenase inhibitory activity. nih.gov
Inhibition of Enzymes Critical for Microbial Survival
While the broader chalcone class is known to inhibit various microbial enzymes, specific data on this compound's effect on enzymes like DNA gyrase is limited. However, research on closely related isomers provides insight into potential mechanisms against microbes. A study on 2'-hydroxy-2-methoxychalcone demonstrated antivirulence activity against the nosocomial pathogen Acinetobacter baumannii. semanticscholar.org This activity was not based on direct growth inhibition but rather on the attenuation of virulence factors. The compound was found to downregulate the mRNA expression of several biofilm-associated genes, including ompA, bap, and abaI. semanticscholar.org This genetic suppression leads to a reduction in biofilm formation, surface motility, and adhesion to biological surfaces like fibronectin and collagen, which are critical processes for microbial survival and pathogenicity. semanticscholar.org Other general mechanisms attributed to the chalcone class include the inhibition of protein kinase C. rsc.org
Cellular Process Modulation
Cell Cycle Regulation and Arrest in Malignant Cells
A significant mechanism of the antitumor activity of this compound analogues is the disruption of the normal cell cycle in malignant cells. rsc.org A closely related derivative, 2-hydroxy-4-methoxy-2′,3′-benzochalcone (HymnPro), has been shown to induce cell cycle arrest at the G2/M phase in human pancreatic and colon cancer cells. nih.govacs.org This arrest prevents the cells from entering mitosis, thereby inhibiting cell division and proliferation. nih.gov Similarly, other methoxychalcone derivatives have been reported to cause G1 phase arrest in human prostate cancer cells by down-regulating key G1-phase regulators such as cyclin D1, cyclin E, and cyclin-dependent kinases (Cdk) 2 and 4. nih.gov
| Compound Analogue | Cancer Cell Line | Effect on Cell Cycle |
|---|---|---|
| 2-hydroxy-4-methoxy-2′,3′-benzochalcone (HymnPro) | Pancreatic (Capan-1), Colon (HCT116) | G2/M Phase Arrest |
| Methoxychalcone derivative (WJ9708011) | Prostate Cancer | G1 Phase Arrest |
| 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone | Breast Cancer (MCF-7, MDA-MB-231) | G0/G1 Phase Arrest |
Induction of Apoptosis via Specific Pathways
Following cell cycle arrest, this compound and its analogues can trigger programmed cell death, or apoptosis. nih.govacs.org The induction of apoptosis occurs through specific, well-defined molecular pathways. Research indicates that these compounds activate the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com This is evidenced by the activation of initiator caspase-9 and executioner caspases-3 and -7. nih.gov One study on 2-hydroxy-4-methoxy-2′,3′-benzochalcone also noted the activation of caspase-2. nih.govacs.org
The activation of this caspase cascade leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govmdpi.com Furthermore, these chalcones have been shown to modulate the expression of the Bcl-2 family of proteins, which are key regulators of the mitochondrial pathway. mdpi.com Specifically, they can increase the expression of the pro-apoptotic protein Bax while suppressing the anti-apoptotic protein Bcl-2, further promoting the apoptotic process. mdpi.com
Inhibition of Tubulin Polymerization
A primary molecular mechanism underlying the G2/M cell cycle arrest and subsequent apoptosis induced by this compound analogues is the direct inhibition of tubulin polymerization. acs.orgnih.gov Microtubules, which are polymers of tubulin, are essential components of the mitotic spindle required for chromosome segregation during cell division. tandfonline.com
Studies on the benzochalcone derivative HymnPro (2-hydroxy-4-methoxy-2′,3′-benzochalcone) have demonstrated that the compound exerts its potent antitumor activity by binding to tubulin. nih.govacs.org This binding disrupts the dynamic assembly of microtubules, leading to the formation of abnormal mitotic spindles. nih.gov The resulting mitotic arrest triggers the activation of the caspase pathway, ultimately culminating in apoptotic cell death. nih.govnih.gov This mechanism identifies tubulin as a direct and critical target for this class of chalcones.
Modulation of Protein Homeostasis Pathways and Mitochondrial Function
Research into the synthetic chalcone derivative 2-hydroxy-4'-methoxychalcone, also known as AN07, has indicated its potential to modulate protein homeostasis and mitochondrial function, particularly in the context of inflammation-induced muscle atrophy. researchgate.netresearchgate.net Studies have examined the effects of AN07 on myotube atrophy associated with inflammation, suggesting a role in these critical cellular processes. researchgate.net While direct and extensive mechanistic data on this compound's impact on specific protein quality control systems like the unfolded protein response (UPR) or autophagy is still emerging, the broader family of chalcones has been shown to influence these pathways.
For instance, other chalcone derivatives have been reported to induce autophagy and apoptosis in cancer cells. mdpi.comnih.gov The process of autophagy is a crucial cellular mechanism for degrading and recycling damaged proteins and organelles, thereby maintaining protein homeostasis. nih.gov Furthermore, some synthetic chalcones have been linked to the induction of the endoplasmic reticulum (ER) stress response, which activates the UPR. nih.gov The UPR is a signaling network that manages the fidelity of protein folding and can trigger apoptosis if ER stress is unresolvable. nih.govnih.gov
In the context of mitochondrial function, a related compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, has been shown to alter the mitochondrial outer membrane potential and trigger intrinsic apoptosis in breast cancer cells. mdpi.com This suggests that chalcones can directly impact mitochondrial integrity, a key aspect of cellular health and energy metabolism. Although these findings pertain to structurally similar compounds, they highlight plausible mechanisms through which this compound might exert its effects on cellular homeostasis.
Regulation of Melanogenesis-Related Proteins
The process of melanogenesis, or melanin synthesis, is regulated by a cascade of specific enzymes and transcription factors. Derivatives of this compound have been shown to modulate the expression of these key melanogenesis-related proteins. The primary proteins involved are tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). The expression of these enzymes is controlled by the microphthalmia-associated transcription factor (MITF), which is a central regulator of melanocyte function and differentiation. nih.govmdpi.com
Research has demonstrated that certain derivatives of this compound can significantly alter the protein levels of these crucial components in melanoma cell lines, such as B16F10.
Inhibitory Effects on Melanogenesis Proteins:
One derivative, 2′-hydroxy-4′,6′-dimethoxychalcone (4′,6′-DMC), has been identified as a potent inhibitor of melanogenesis. nih.gov In α-MSH-stimulated B16F10 cells, treatment with 4′,6′-DMC resulted in a concentration-dependent decrease in the expression of TYR, TRP-1, and TRP-2. nih.gov This inhibitory effect is mediated by the downregulation of MITF. nih.govresearchgate.net At a concentration of 5 μM, 4′,6′-DMC was found to reduce the expression of MITF by approximately 21.81% compared to cells stimulated with α-MSH alone. nih.gov This reduction in the master transcription factor leads to a subsequent decrease in its downstream targets.
Similarly, 2′-hydroxy-3,6′-dimethoxychalcone (3,6′-DMC) also demonstrates inhibitory effects on these proteins. mdpi.comnih.gov Treatment with 3,6′-DMC at 5 μM led to significant reductions in the protein expression of tyrosinase (approx. 36.26%), TRP-1 (approx. 26.36%), and TRP-2 (approx. 46.50%). nih.gov This was accompanied by a substantial decrease in MITF expression by about 46.62% at the same concentration, indicating that 3,6′-DMC indirectly inhibits tyrosinase activity by downregulating its key transcriptional regulator. nih.gov
| Compound | Concentration | Target Protein | Percentage Reduction in Expression (%) | Cell Line |
|---|---|---|---|---|
| 2′-hydroxy-4′,6′-dimethoxychalcone | 5 µM | TYR | 28.82 | B16F10 |
| TRP-1 | 30.34 | |||
| TRP-2 | 25.68 | |||
| MITF | 21.81 | |||
| 2′-hydroxy-3,6′-dimethoxychalcone | 5 µM | TYR | 36.26 | B16F10 |
| TRP-1 | 26.36 | |||
| TRP-2 | 46.50 | |||
| MITF | 46.62 |
Stimulatory Effects on Melanogenesis Proteins:
Conversely, other derivatives have been found to stimulate melanogenesis. For example, one study found that a 2'-hydroxy-4'-methoxychalcone derivative, 6M-4MC, significantly increased the expression levels of MITF, tyrosinase, TRP-1, and TRP-2 in B16F10 cells in a concentration-dependent manner. researchgate.net This upregulation of melanogenic proteins leads to an increase in melanin production and tyrosinase activity. researchgate.net These findings highlight the diverse regulatory potential of the this compound scaffold, where different substitutions can lead to either inhibition or stimulation of the same biological pathway by targeting its key regulatory proteins.
| Compound | Effect | Target Proteins | Cell Line |
|---|---|---|---|
| 6M-4MC | Increased Expression | MITF, Tyrosinase, TRP-1, TRP-2 | B16F10 |
Structure Activity Relationship Sar Studies of 2 Hydroxy 4 Methoxy Chalcone and Its Analogs
Impact of Hydroxyl Group Position and Number on Biological Activities (e.g., 2'-hydroxy, 4'-hydroxy)
The position and number of hydroxyl (-OH) groups on the A and B rings of the chalcone (B49325) scaffold are critical determinants of their biological effects.
The presence of a 2'-hydroxyl group on the A-ring is a recurring motif in many biologically active chalcones. This hydroxyl group can form a hydrogen bond with the adjacent carbonyl group, which can influence the molecule's conformation and reactivity. nih.govresearchgate.net For instance, the 2'-hydroxy substitution has been linked to the inhibition of neutrophil oxidative processes. nih.gov Studies have shown that chalcone derivatives with hydroxyl groups often exhibit a broad spectrum of antimicrobial activities. researchgate.netresearchgate.net
Comparatively, a hydroxyl group at the 4'-position of the A-ring has also been shown to enhance potency in certain activities. For example, the presence of a 4'-hydroxyl group was found to increase a compound's inhibitory potency against xanthine (B1682287) oxidase. nih.gov The antioxidant activity of chalcones is also heavily dependent on hydroxyl substitution, with studies indicating that the presence of a hydroxyl group on one of the aromatic rings contributes to the ability to scavenge free radicals. researchgate.netresearchgate.net The highest antioxidant activity is often observed when hydroxyl groups are present on both aromatic rings. researchgate.netresearchgate.net
In general, a higher number of hydroxyl groups tends to correlate with increased antioxidant and butyrylcholinesterase inhibitory activity. mdpi.com Specifically, for xanthine oxidase inhibition, a minimum of three hydroxyl groups appears to be a general requirement for good potency. nih.gov
Influence of Methoxy (B1213986) Group Position and Number on Biological Activities (e.g., 4-methoxy, 4'-methoxy, trimethoxy)
The methoxy (-OCH3) group, another common substituent, also plays a pivotal role in defining the biological profile of chalcones. Its position and number can significantly alter activities such as antifungal, antibacterial, and antiproliferative effects. nih.gov
The 4-methoxy substitution on the B-ring is a feature of the parent compound, 2'-Hydroxy-4-methoxy-chalcone. Research has shown that methoxy groups on the aromatic rings can contribute to antiproliferative activity in tumor cells, sometimes without toxic effects on normal cells. iainponorogo.ac.id In some cases, the conversion of a hydroxyl group to a methoxy group can decrease certain biological activities in vitro. nih.gov However, this modification can also lead to analogs with enhanced anticancer properties. nih.gov
Studies on regioisomeric methoxychalcones, where methoxy groups are placed on either ring A or ring B, have revealed that chalcones with methoxy substitutions on ring A are generally more potent as antifungal, antibacterial, and antiproliferative agents. nih.gov For instance, 3',4',5'-trimethoxychalcone demonstrated potent antifungal activity. nih.gov The presence of two methoxy groups has been associated with the strength of cytotoxic activity on normal cell lines. nih.gov Conversely, in some contexts, such as activity against Micrococcus luteus, methoxyl groups on ring A have been found to reduce antibacterial efficacy. mdpi.com
The following table summarizes the influence of methoxy group substitution on the antiproliferative activity of 2'-hydroxychalcone (B22705) analogs against canine cancer cell lines.
| Compound | Substitution on B-ring | Cell Line | IC50 (µM) |
| 1 | 2"-methoxy | CLBL-1 | >50 |
| 2 | 3"-methoxy | CLBL-1 | 22.3 |
| 6 | 2",5"-dimethoxy | CLBL-1 | 10.3 |
| 7 | 4',6'-dimethoxy (on A-ring) | CLBL-1 | 11.2 |
| 8 | Unsubstituted | CLBL-1 | 21.6 |
Data sourced from a study on canine lymphoma and leukemia cells. nih.gov
Role of Other Substituents on A and B Rings (e.g., Halogens, Amino Groups, Benzyl (B1604629) Groups)
Beyond hydroxyl and methoxy groups, a variety of other substituents on the A and B rings can fine-tune the biological activities of chalcones.
Halogens: The introduction of halogen atoms like chlorine (Cl), fluorine (F), and bromine (Br) can influence the electronic properties and lipophilicity of the chalcone molecule, thereby affecting its biological activity. Chalcone derivatives with halogen groups, such as bromo and chloro, have been reported to possess anticancer activity against breast cancer cells. iainponorogo.ac.id For instance, a combination of a 4-bromo or 4-methoxy substituent on ring A and a 4-fluorophenyl group on ring B resulted in a potent butyrylcholinesterase inhibitor. mdpi.com
Amino Groups: The incorporation of amino groups can also modulate the pharmacological profile. Studies on chalcone derivatives with different amino side chains have shown that the nature and length of these chains influence cholinesterase inhibitory activities. mdpi.com
Benzyl Groups: While less commonly discussed in the provided context, the general principles of SAR suggest that bulky groups like benzyl could influence activity through steric effects, potentially altering the binding affinity to target proteins.
Stereochemical Considerations and Their Impact on Activity
Chalcones possess an α,β-unsaturated carbonyl moiety, which allows for the existence of cis (Z) and trans (E) geometric isomers. The trans isomer is generally thermodynamically more stable and is the predominant form. nih.gov This stereochemistry is crucial for biological activity.
The planarity of the chalcone structure is considered important for its biological action. nih.govresearchgate.net The α,β-unsaturated ketone system is a key feature, and its conformation can affect interactions with biological targets. jocpr.comresearchgate.net While the s-cis conformer is often more stable, the s-trans conformer might predominate in the presence of sterically hindering substituents and has been shown to be more biologically active in some cases. researchgate.net The large coupling constant (J value) of around 17 Hz observed in the 1H NMR spectra of chalcones is indicative of their trans geometry. alliedacademies.org
Correlation of Chemical Structure with Specific Cellular and Molecular Mechanisms
The substituents on the chalcone framework directly influence their mechanism of action at the cellular and molecular level. The α,β-unsaturated carbonyl system acts as a Michael acceptor, enabling covalent interactions with nucleophilic groups in biological macromolecules, such as the thiol groups of cysteine residues in proteins. nih.govjchemrev.comnih.gov This reactivity is fundamental to many of their biological effects. nih.gov
For example, the electron-donating or withdrawing nature of substituents on the aromatic rings can modulate the electrophilicity of the β-carbon in the enone system, thereby affecting the rate of Michael addition. jchemrev.com This interaction is believed to be a key mechanism for the inhibition of certain enzymes and transcription factors.
The antiproliferative activity of some 2'-hydroxy-4'-alkoxy chalcone derivatives has been linked to the induction of the mitochondrial apoptotic pathway, which involves the regulation of Bax and Bcl-2 transcripts and the activation of caspases 3/7. nih.gov Furthermore, some chalcones have been shown to suppress the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation and cell survival, and their cytotoxic effects correlate with their NF-κB inhibitory activities. nih.gov
The table below illustrates the correlation between the structure of certain chalcone analogs and their inhibitory activity against PGE2 production, a key inflammatory mediator.
| Compound | Substituents on B-ring | % PGE2 Inhibition at 10 µM |
| CH.03 | None | 35.8 |
| CH.04 | 4-OCH3 | 31.9 |
| CH.11 | 3,4,5-tri-OCH3 | 98.7 |
| CH.15 | 4-Br | 36.4 |
| CH.17 | 4-CF3 | 29.8 |
Data adapted from a study on 2'-hydroxychalcone analogues and their PGE2 inhibitory activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For chalcones, QSAR studies have provided valuable predictive insights into their therapeutic potential.
QSAR models for 2'-hydroxy-4'-alkoxy chalcone derivatives have indicated that the double bond of the α,β-unsaturated carbonyl system and the planarity of the molecular structure are important for their antiproliferative activity. nih.govresearchgate.net These models have also suggested that withdrawing substituents on ring A can decrease this activity, which is consistent with a mechanism involving a Michael addition. nih.govresearchgate.net Such predictive models can guide the rational design of new chalcone analogs with enhanced potency and selectivity.
Computational and Molecular Modeling Studies
Molecular Docking Investigations with Identified Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to understand ligand-protein interactions and to screen virtual libraries of compounds for potential drug candidates.
Neuraminidase
Molecular docking studies have been conducted to investigate the interaction between 2'-Hydroxy-4-methoxy-chalcone and the neuraminidase (NA) enzyme of the H1N1 virus. nih.gov These studies are part of an effort to develop novel NA inhibitors, as this enzyme is a crucial target for antiviral drugs against influenza. The chalcone (B49325) scaffold has been identified as a promising starting point for developing such inhibitors. nih.gov In these investigations, this compound was selected as a representative analogue for computational analysis based on its potential antiviral activity. nih.gov The docking simulations aimed to elucidate the binding mode and interactions of the chalcone derivative within the active site of H1N1 neuraminidase. nih.gov
Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. japer.in While chalcones as a class are known to possess anti-inflammatory properties, and some have been shown to suppress COX-2 transcription, specific molecular docking studies detailing the interaction of this compound with the COX-2 active site are not extensively detailed in the available literature. japer.inresearchgate.net Research on other flavonoids and chalcone derivatives suggests that key interactions within the COX-2 binding pocket often involve hydrogen bonding with residues like Tyr385, Tyr355, and Arg120, as well as hydrophobic contacts. japer.in A study on a different chalcone derivative, 2-hydroxy-4'-methoxychalcone (an isomer of the title compound), showed it could attenuate the expression of COX-2 in cellular models, suggesting an indirect regulatory role. researchgate.net However, direct binding and interaction models from docking simulations for this compound remain an area for further investigation.
Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the central nervous system and a primary target for drugs treating Alzheimer's disease. While the 2'-hydroxychalcone (B22705) scaffold has been explored for AChE inhibition, specific docking studies for this compound are limited. nih.govresearchgate.net Studies on closely related analogues have shown that these compounds can interact with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the AChE enzyme. nih.govresearchgate.net For instance, a series of C4-substituted 2'-hydroxychalcones were designed and docked into the human AChE crystal structure (PDB ID: 4EY7), revealing potential interactions with key residues in these sites. nih.govresearchgate.net However, without a dedicated docking study for this compound itself, its precise binding mode within the AChE gorge remains theoretical.
ARNT C-terminal PAS domain of HIF2α
No specific molecular docking investigations concerning the interaction between this compound and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) C-terminal PAS domain of HIF2α were identified in the reviewed literature.
Molecular Dynamics Simulations to Elucidate Detailed Binding Interactions and Conformations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. They provide a dynamic view of ligand-protein interactions, revealing the stability of the complex and conformational changes that may occur upon binding.
Specific molecular dynamics simulation studies for the this compound complexed with proteins such as neuraminidase, COX-2, or acetylcholinesterase were not found in the surveyed scientific literature. Such studies would be beneficial to confirm the stability of docking poses, explore the role of solvent molecules, and provide a more detailed understanding of the dynamic binding interactions and conformational flexibility of the compound within the respective active sites.
Free Energy of Binding Calculations (e.g., MM-PBSA)
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular post-processing techniques applied to molecular dynamics simulation trajectories to estimate the free energy of binding of a ligand to a protein. lu.se These calculations provide a more quantitative prediction of binding affinity compared to docking scores alone. lu.sersc.org
Analysis of Hydrogen Bonding and Other Intermolecular Interactions in Binding Pockets
The interaction profile of a ligand within a protein's binding pocket is defined by a combination of forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
A key structural feature of this compound, confirmed by crystallographic studies, is a strong intramolecular hydrogen bond between the 2'-hydroxyl group and the adjacent carbonyl oxygen. researchgate.netnih.govnih.gov This interaction creates a stable six-membered ring motif, which contributes to the planarity of the molecule. researchgate.netnih.gov This inherent planarity and the presence of hydrogen bond donor (2'-hydroxyl) and acceptor (carbonyl oxygen, methoxy (B1213986) oxygen) groups are critical determinants of its intermolecular interactions. researchgate.netnih.gov
While specific interaction data from simulations are lacking, based on docking studies of related compounds, the following potential interactions can be hypothesized:
With Acetylcholinesterase: The 2'-hydroxychalcone scaffold is known to interact with the PAS and CAS regions of AChE. researchgate.net Potential interactions could include π-π stacking between the aromatic rings of the chalcone and tryptophan or tyrosine residues in the active site gorge, and hydrogen bonding involving the hydroxyl or carbonyl groups. researchgate.netmdpi.com
With COX-2: The methoxy and hydroxyl groups could form hydrogen bonds with key polar residues in the active site, while the aromatic rings could engage in hydrophobic interactions within the enzyme's channel. japer.in
With Neuraminidase: The hydroxyl and methoxy groups are likely candidates for forming hydrogen bonds with the network of charged and polar residues within the neuraminidase active site. nih.gov
These potential interactions are summarized in the table below.
| Interaction Type | Potential Residues/Regions Involved | Source Moiety on Chalcone |
| Intramolecular H-Bond | Carbonyl Oxygen | 2'-Hydroxyl Group |
| Intermolecular H-Bond | Polar/Charged Amino Acids (e.g., Tyr, Arg, Asp) | 2'-Hydroxyl, Carbonyl Oxygen, Methoxy Oxygen |
| π-π Stacking | Aromatic Residues (e.g., Trp, Tyr, Phe) | Phenyl Rings A and B |
| Hydrophobic Interactions | Nonpolar Residues (e.g., Val, Leu) | Phenyl Rings, Alkene Bridge |
| Cation-π Interactions | Quaternary Ammonium Groups (in AChE) | Phenyl Rings A and B |
In Silico Predictions of Pharmacological Properties and Biological Activities
In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help to identify potential liabilities early in the drug discovery process. Basic physicochemical properties are often calculated to assess drug-likeness, frequently evaluated against frameworks like Lipinski's Rule of Five.
The computed physicochemical properties for this compound are available from public databases such as PubChem. nih.gov
| Property | Value | Lipinski's Rule of Five Guideline |
| Molecular Weight | 254.28 g/mol | < 500 |
| XLogP3 | 3.9 | ≤ 5 |
| Hydrogen Bond Donors | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 3 | ≤ 10 |
| Rotatable Bond Count | 4 | ≤ 10 |
As shown in the table, this compound adheres to all of Lipinski's rules, suggesting it possesses physicochemical properties consistent with those of orally available drugs. General ADME predictions for hydroxy chalcone derivatives using platforms like SwissADME have indicated favorable drug-likeness properties. analis.com.my The predicted properties suggest that the compound should have good potential for oral bioavailability.
Preclinical Pharmacokinetic and Metabolism Research in Vitro and Animal Models
In Vitro Metabolism Pathway Elucidation (e.g., Phase 2 Biotransformation: Glucuronide, Sulfate (B86663), and Glutathione (B108866) Conjugation)
Phase II biotransformation reactions are critical detoxification pathways where a drug or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. These conjugation reactions are catalyzed by various enzymes and typically involve the addition of glucuronic acid (glucuronidation), a sulfate group (sulfation), or glutathione (GSH). youtube.com Elucidating these pathways is crucial for predicting a compound's metabolic clearance and potential for drug-drug interactions.
A comprehensive review of published scientific literature indicates that specific in vitro studies detailing the Phase II metabolic fate of 2'-Hydroxy-4-methoxy-chalcone have not been reported. While the metabolism of other flavonoids and chalcones has been investigated, showing that hydroxyl groups are common sites for glucuronidation and sulfation, direct experimental evidence identifying the specific glucuronide, sulfate, or glutathione conjugates of this compound is not available. nih.gov
Intestinal Elimination and Absorption Studies in Animal Models (e.g., Rat Intestinal Perfusates)
The intestine is a primary site for the absorption and metabolism of orally administered drugs. Studies using models such as in situ rat intestinal perfusates allow researchers to quantify the rate and extent of a drug's absorption, as well as its intestinal metabolism and elimination back into the intestinal lumen. This model provides valuable data on a compound's bioavailability after oral administration.
Despite the utility of this model, specific studies employing rat intestinal perfusates to investigate the absorption and intestinal elimination kinetics of this compound have not been published in the available scientific literature. Research on a structural isomer, 4'-hydroxy-4-methoxychalcone, has demonstrated that it undergoes Phase II metabolism within the rat small intestine, leading to the formation of glucuronide, sulfate, and glutathione conjugates. openmedicinalchemistryjournal.comresearchgate.net However, equivalent experimental data for this compound is currently absent.
Pharmacokinetic Profiling in Animal Models (e.g., BALB/c Mice)
Pharmacokinetic profiling in animal models is essential to understand how a compound behaves in a whole-organism system over time. These studies involve administering the compound to animals, such as BALB/c mice, and then measuring its concentration in blood or plasma at various time points. Key parameters derived from these studies include maximum concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t½), and area under the curve (AUC), which collectively describe the compound's absorption and elimination dynamics.
A thorough search of scientific databases reveals a lack of published studies on the pharmacokinetic profile of this compound in BALB/c mice or any other animal model. While other chalcone (B49325) derivatives have been evaluated in BALB/c mice for efficacy in disease models, the fundamental pharmacokinetic parameters for this compound remain undetermined. nih.gov
Influence of Structural Modifications on Metabolic Stability and Bioavailability in Preclinical Models
Understanding how small changes to a molecule's structure can affect its metabolic stability and bioavailability is a key aspect of medicinal chemistry. Modifications, such as altering the position of hydroxyl or methoxy (B1213986) groups, can significantly impact how the compound is recognized by metabolic enzymes and transport proteins, thereby altering its pharmacokinetic properties. nih.gov Comparing a lead compound to its structural analogs helps in designing new molecules with improved drug-like properties.
Currently, there are no published preclinical studies that systematically compare the metabolic stability and bioavailability of this compound with its structurally modified analogs. While the principle of improving chalcone properties through structural modification is well-established, specific comparative data that would elucidate the structure-ADME relationship for the this compound scaffold is not available in the literature. openmedicinalchemistryjournal.com
Synergistic Research with Other Therapeutic Agents
Combinatorial Effects with Existing Pharmacological Compounds (e.g., Rosiglitazone (B1679542), Pioglitazone (B448), Fluconazole)
Significant synergistic interactions have been observed between 2'-Hydroxy-4-methoxy-chalcone, also identified in research as AN07, and the thiazolidinedione class of antidiabetic drugs, specifically rosiglitazone and pioglitazone. nih.govresearchgate.net In a notable study, the combination of this compound with either rosiglitazone or pioglitazone resulted in a more potent inhibition of oxidized low-density lipoprotein (Ox-LDL)-induced proliferation of human aortic smooth muscle cells than when any of the compounds were used individually. nih.gov This synergistic effect also extended to the downregulation of key proteins involved in cell cycle progression and inflammation, such as cyclin D1, cyclin D3, interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov
The observed synergy is particularly relevant in the context of atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaques in arteries. The proliferation of vascular smooth muscle cells is a critical step in the development and progression of these plaques. By acting synergistically, this compound and thiazolidinediones can more effectively counteract this pathological process.
| Compound/Combination | Effect | Key Findings |
|---|---|---|
| This compound + Rosiglitazone | Inhibition of cell proliferation and inflammation | Enhanced reduction of cyclin D1, cyclin D3, IL-1β, and IL-6 expression compared to individual agents. nih.gov |
| This compound + Pioglitazone | Inhibition of cell proliferation and inflammation | Significantly greater inhibition of smooth muscle cell proliferation induced by Ox-LDL. nih.gov |
Currently, there is a lack of direct scientific evidence demonstrating a synergistic effect between this compound and the antifungal agent fluconazole (B54011). However, the broader class of chalcone (B49325) derivatives has been a subject of interest in antifungal research. Studies on other synthetic chalcones have shown that they can exhibit synergistic antifungal activity when combined with fluconazole against resistant strains of Candida albicans. This raises the possibility that this compound could also possess such properties, warranting further investigation into its potential as an adjunct in antifungal therapies.
Mechanistic Basis of Synergism in Cellular and Animal Models
The synergistic action of this compound with rosiglitazone and pioglitazone is primarily rooted in their convergent effects on the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govresearchgate.net PPARγ is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, insulin (B600854) sensitivity, and inflammation. Both rosiglitazone and pioglitazone are well-established PPARγ agonists.
Research has demonstrated that this compound independently increases the expression of PPARγ at both the mRNA and protein levels in human aortic smooth muscle cells. nih.gov This upregulation of the PPARγ receptor enhances the cellular sensitivity to PPARγ agonists like rosiglitazone and pioglitazone. Consequently, when used in combination, the effects of the thiazolidinediones are amplified, leading to a more robust therapeutic response.
In cellular models, this mechanism has been elucidated by observing that the synergistic inhibition of pro-inflammatory and proliferative markers is contingent on the presence and activation of PPARγ. nih.gov The increased abundance of the PPARγ protein due to the action of this compound provides more targets for rosiglitazone and pioglitazone to bind to, thereby potentiating their downstream signaling effects. While specific animal models detailing this synergistic mechanism are not extensively documented, the cellular evidence provides a strong foundation for in-vivo exploration.
Potential for Combination Therapies in Research Paradigms
The synergistic properties of this compound open up a wide array of possibilities for its use in combination therapies within various research paradigms, extending beyond its established effects with antidiabetic agents.
Given its synergistic relationship with PPARγ agonists, this compound is a prime candidate for further research in the context of metabolic syndrome, type 2 diabetes, and obesity. Combination therapies could be designed to achieve glycemic control and improve insulin sensitivity with a reduced dosage of conventional drugs, potentially mitigating their associated side effects.
The potent anti-inflammatory effects of this compound, coupled with its ability to synergize with PPARγ agonists, which also possess anti-inflammatory properties, suggest its utility in research models of chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Emerging research has highlighted the neuroprotective effects of some chalcone derivatives. researchgate.netnih.gov Given that neuroinflammation is a key component in the pathophysiology of neurodegenerative disorders like Alzheimer's and Parkinson's disease, combination therapies involving this compound and other neuroprotective or anti-inflammatory agents could be a promising area of investigation.
The antiproliferative effects of this compound on vascular smooth muscle cells suggest that it may have broader applications in cancer research. nih.gov Many chalcone derivatives have been investigated for their anticancer properties. mdpi.comresearchgate.net Future research could explore the synergistic effects of this compound with conventional chemotherapeutic agents to enhance their efficacy and overcome drug resistance in various cancer cell lines and animal models.
| Research Area | Potential Combination Agents | Therapeutic Rationale |
|---|---|---|
| Metabolic Diseases | Metformin (B114582), DPP-4 inhibitors | Enhanced glycemic control and insulin sensitization. |
| Inflammatory Disorders | NSAIDs, corticosteroids, biologics | Potentiated anti-inflammatory response and reduced side effects of conventional therapies. |
| Neurodegenerative Diseases | Cholinesterase inhibitors, NMDA receptor antagonists | Combined neuroprotective and anti-neuroinflammatory effects. |
| Oncology | Chemotherapeutic drugs, targeted therapies | Increased cytotoxicity to cancer cells and potential to overcome drug resistance. |
Research Challenges and Future Directions
Comprehensive Elucidation of Pharmacological Profiles across Diverse Biological Systems
A significant challenge in the study of 2'-Hydroxy-4-methoxy-chalcone is the consolidation of its varied pharmacological activities into a comprehensive profile. Research has documented its effects across several, but not all, biological systems. The compound is known to possess anti-inflammatory, anti-atherosclerotic, antioxidant, and neuroprotective properties researchgate.netmdpi.comresearchgate.net. It also demonstrates anti-angiogenic and anti-tumor activities by inhibiting the proliferation of various cancer cells and suppressing tumor growth in animal models nih.gov.
Table 1: Known Pharmacological Activities of this compound
| Pharmacological Activity | Biological System/Model | Key Mechanistic Insight |
|---|---|---|
| Anti-atherosclerotic | Cardiovascular (Human Aortic Smooth Muscle Cells) | Acts as a PPARγ inducer, p44/42 MAPK inhibitor, and cell cycle blocker nih.gov. |
| Anti-inflammatory | Cellular Models (LPS-stimulated) | Attenuates nitric oxide (NO), iNOS, and COX-2 levels mdpi.com. |
| Antioxidant | Cellular Models | Decreases reactive oxygen species (ROS) by reducing gp91phox expression and increasing glutathione (B108866) (GSH) mdpi.com. |
| Anti-angiogenic | In vivo (Chick Chorioallantoic Membrane, Mouse Matrigel Plug) | Reduces vessel formation, likely through anti-proliferative activity and COX-2 inhibition nih.gov. |
| Anti-tumor | In vivo (Murine Lewis Lung Carcinoma, Sarcoma 180) | Inhibits tumor volume and weight, potentially through its anti-angiogenic activity nih.gov. |
Exploration of Novel Therapeutic Applications and Undiscovered Biological Activities
The known biological activities of this compound hint at therapeutic applications that remain largely unexplored. Its demonstrated ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid metabolism and inflammation, suggests potential utility in treating metabolic disorders beyond atherosclerosis, such as insulin (B600854) resistance or non-alcoholic fatty liver disease researchgate.netresearchgate.net. Similarly, its combined anti-inflammatory and antioxidant effects could be harnessed for managing chronic inflammatory conditions or neurodegenerative diseases where oxidative stress is a key pathological feature mdpi.com.
The challenge lies in transitioning from these promising observations to rigorous, targeted investigations. Future research should focus on screening the compound against a broader range of therapeutic targets. This includes exploring its effects on enzyme families and receptor types not yet studied in connection with this specific chalcone (B49325). Unbiased, high-throughput screening approaches could reveal entirely new biological activities, opening up novel therapeutic avenues that are currently unanticipated.
Development of Advanced Experimental Models for In Vivo Efficacy and Mechanism Studies
While initial in vivo studies using models like murine Lewis lung carcinoma and sarcoma 180 have shown that this compound can suppress tumor growth, these models have inherent limitations nih.gov. They may not fully recapitulate the complexity of human tumors, including their microenvironment and genetic heterogeneity. A major challenge is the development and adoption of more sophisticated preclinical models to obtain more predictive data on efficacy and to perform deeper mechanistic studies.
Future directions should involve the use of advanced models such as:
Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better preserve the characteristics of the original human tumor.
Organoid Cultures: Three-dimensional organoids derived from patient stem cells can model organ-specific responses and disease states with higher fidelity than traditional 2D cell cultures.
Humanized Mouse Models: Mice with a reconstituted human immune system can provide critical insights into the interplay between the compound, the tumor, and the immune response.
Employing these advanced models will be essential for validating therapeutic efficacy, understanding mechanisms of action in a more clinically relevant context, and identifying potential biomarkers of response.
Addressing Complexities in Structure-Activity Relationship Elucidation for Rational Drug Design
The rational design of more potent and selective analogs of this compound is hampered by a complex structure-activity relationship (SAR). For chalcones in general, the α,β-unsaturated carbonyl system and the pattern of hydroxyl and methoxy (B1213986) substituents on the aromatic rings are known to be critical for biological activity mdpi.commdpi.comresearchgate.net. However, the precise contribution of the 2'-hydroxy and 4-methoxy groups to the multiple activities of this specific molecule is not fully understood.
A key challenge is that structural modifications intended to enhance one pharmacological property may inadvertently diminish another or introduce off-target effects. For instance, modifying a substituent to improve anticancer potency might reduce its beneficial anti-inflammatory effects. Quantitative structure-activity relationship (QSAR) studies have shown that the planar structure of chalcones is pivotal for their activity, but predicting the electronic and steric effects of new substituents on multiple biological endpoints remains a complex task researchgate.net.
Future research must focus on systematic SAR studies, synthesizing and testing a library of analogs with targeted modifications. This data, combined with computational modeling and molecular docking studies, can help deconstruct the complex SAR and guide the rational design of next-generation compounds with optimized, multi-target activity profiles or enhanced selectivity for a specific therapeutic target cell.comresearchgate.net.
Table 2: Illustrative SAR Complexity in Chalcone Derivatives
| Chalcone Analog | Structural Modification | Impact on a Biological Activity | Reference |
|---|---|---|---|
| 2'-hydroxy-4',3,4-methoxymethoxy-chalcone | Addition of methoxymethoxy (OMOM) groups | Poor lipoxygenase (LOX) inhibitor (40.2% inhibition) | mdpi.com |
| 2'-hydroxy-4'-methoxymethoxy-2,4,5-trimethoxy-chalcone | Addition of OMOM and trimethoxy groups | Potent LOX inhibitor (IC50 = 45 μM) | mdpi.com |
This table illustrates how substitutions on the basic chalcone scaffold can significantly and non-linearly alter biological activity, highlighting the challenge in predicting the effects of structural changes for rational drug design.
Integration of Multi-omics Approaches for Deeper Mechanistic Understanding
Current knowledge of the mechanism of action for this compound is largely focused on specific signaling pathways, such as the MAPK and PPARγ pathways nih.govnih.gov. This targeted approach, while valuable, provides an incomplete picture of the compound's total cellular impact. A significant future challenge is to move beyond single-pathway analysis and embrace a systems-level understanding of its mechanism.
The integration of multi-omics technologies is the most promising path forward. This approach would involve:
Transcriptomics (RNA-Seq): To map the complete set of gene expression changes induced by the compound, revealing all affected signaling and metabolic pathways.
Proteomics: To identify all protein targets, both direct and indirect, and to understand post-translational modifications that alter cellular function.
Metabolomics: To analyze how the compound alters the cellular metabolic profile, providing insights into its effects on cellular energy and biosynthesis.
By integrating these large-scale datasets, researchers can construct a comprehensive network model of the compound's activity. This will not only provide a much deeper mechanistic understanding but also help in identifying novel biomarkers for its effects and predicting both on-target and potential off-target activities, thereby accelerating its clinical development.
Q & A
Q. What are the recommended synthetic routes for 2'-Hydroxy-4-methoxy-chalcone in academic laboratories?
The compound can be synthesized via acid-catalyzed cyclization. For example, refluxing 2',4'-dihydroxy-4-methoxychalcone in ethanol with concentrated H₂SO₄ for 24 hours, followed by purification using preparative TLC with n-hexane/ethyl acetate (4:3) eluents . Alternative methods include Claisen-Schmidt condensation between appropriately substituted acetophenones and benzaldehydes under basic conditions.
Q. How can researchers validate the purity of this compound for experimental use?
High-performance liquid chromatography (HPLC) with UV detection (λ = 280–320 nm) is recommended for assessing chromatographic purity (>98%). Complementary techniques include ¹H/¹³C NMR for structural verification and mass spectrometry (MS) for molecular weight confirmation . Certified reference standards (e.g., PhytoLab’s phyproof®) with absolute purity certification should be used for calibration .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
The compound is soluble in chloroform, dichloromethane, DMSO, and acetone. For cell-based studies, prepare stock solutions in DMSO (10 mM) and dilute in culture media to avoid solvent toxicity (<0.1% v/v final concentration). Solubility in aqueous buffers is pH-dependent, requiring optimization for stability .
Q. What storage conditions ensure the stability of this compound?
Store desiccated at -20°C in amber vials to prevent photodegradation and hydrolysis. Long-term stability studies recommend periodic HPLC reanalysis after 6–12 months .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
Discrepancies may arise from differences in purity, solvent systems, or assay conditions. Implement standardized protocols:
- Use certified reference materials to ensure batch-to-batch consistency .
- Control solvent polarity (e.g., DMSO vs. ethanol) to avoid aggregation artifacts .
- Validate bioactivity in multiple cell lines or enzymatic assays (e.g., COX-2 inhibition vs. antioxidant activity) to confirm mechanism-specific effects .
Q. What experimental strategies elucidate the structure-activity relationship (SAR) of methoxy and hydroxy substituents in chalcones?
- Synthesize analogs with selective demethylation/methylation (e.g., 4'-methoxy vs. 6'-methoxy derivatives) .
- Compare redox potentials (via cyclic voltammetry) to assess electron-donating effects of substituents on antioxidant activity .
- Use molecular docking to evaluate substituent interactions with target proteins (e.g., NF-κB or ERα) .
Q. How can researchers optimize recrystallization protocols for this compound to improve yield?
Recrystallize from ethanol/water (7:3 v/v) at 4°C, achieving >85% yield. For polymorph control, vary cooling rates (slow cooling favors monoclinic crystals). Monitor crystal morphology via polarized light microscopy and validate by X-ray diffraction .
Q. What analytical methods resolve challenges in quantifying this compound in complex matrices (e.g., plant extracts)?
Use LC-MS/MS with multiple reaction monitoring (MRM) for selective quantification. For isomer differentiation (e.g., 2'-hydroxy vs. 4'-hydroxy), employ chiral columns (e.g., Chiralpak IC) with isocratic elution (acetonitrile/0.1% formic acid) .
Data Contradiction Analysis
Q. Why do studies report varying IC₅₀ values for this compound in antioxidant assays?
Discrepancies may stem from:
Q. How should researchers address inconsistencies in cytotoxicity data across cancer cell lines?
- Normalize data to cell viability controls (e.g., MTT assay vs. ATP-based luminescence) .
- Validate apoptosis induction via Annexin V/PI flow cytometry to distinguish cytostatic vs. cytotoxic effects .
- Account for metabolic differences (e.g., CYP450 expression) affecting pro-drug activation .
Methodological Recommendations
- Experimental Design : Include positive controls (e.g., quercetin for antioxidant assays, doxorubicin for cytotoxicity) and replicate experiments across independent batches .
- Safety Protocols : Follow OSHA guidelines for handling chalcones—wear nitrile gloves, safety goggles, and use fume hoods due to potential respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
